molecular formula C9H9ClN2O3 B11965984 2-Chloro-3-(4-nitro-phenyl)-propionamide CAS No. 18166-61-5

2-Chloro-3-(4-nitro-phenyl)-propionamide

Cat. No.: B11965984
CAS No.: 18166-61-5
M. Wt: 228.63 g/mol
InChI Key: LISKVOKVUFFOOW-UHFFFAOYSA-N
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Description

2-Chloro-3-(4-nitro-phenyl)-propionamide is a useful research compound. Its molecular formula is C9H9ClN2O3 and its molecular weight is 228.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-3-(4-nitro-phenyl)-propionamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-3-(4-nitro-phenyl)-propionamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

18166-61-5

Molecular Formula

C9H9ClN2O3

Molecular Weight

228.63 g/mol

IUPAC Name

2-chloro-3-(4-nitrophenyl)propanamide

InChI

InChI=1S/C9H9ClN2O3/c10-8(9(11)13)5-6-1-3-7(4-2-6)12(14)15/h1-4,8H,5H2,(H2,11,13)

InChI Key

LISKVOKVUFFOOW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)N)Cl)[N+](=O)[O-]

Origin of Product

United States

Foundational & Exploratory

Predicted ¹H and ¹³C NMR Shifts for 2-Chloro-3-(4-nitro-phenyl)-propionamide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern drug discovery and development for the unambiguous structural elucidation of novel chemical entities. This guide provides a comprehensive, in-depth prediction and analysis of the ¹H and ¹³C NMR spectra for 2-Chloro-3-(4-nitro-phenyl)-propionamide. By dissecting the molecule's electronic and structural features, we will derive the expected chemical shifts, multiplicities, and coupling constants. This document is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of how to interpret the NMR data for this and structurally related compounds, thereby ensuring scientific integrity and accelerating characterization workflows.

Foundational Principles: Deconstructing the Molecular Architecture

To accurately predict the NMR spectrum of 2-Chloro-3-(4-nitro-phenyl)-propionamide, we must first analyze its constituent chemical environments. The molecule's structure integrates several key features that dictate the magnetic environment of each nucleus:

  • A para-Substituted Aromatic System: The benzene ring is substituted with a potent electron-withdrawing nitro group (–NO₂) and an alkyl amide chain. This substitution pattern breaks the magnetic equivalence of the aromatic protons and carbons, leading to a predictable pattern of signals.

  • An Aliphatic Backbone with a Chiral Center: The propionamide chain contains a chiral carbon at the C-2 position, bonded to a chlorine atom. This chirality renders the adjacent C-3 methylene protons diastereotopic, a critical feature that will manifest as distinct signals with complex splitting patterns in the ¹H NMR spectrum.

  • Electron-Withdrawing Groups: The presence of the nitro (–NO₂), chloro (–Cl), and amide carbonyl (–C=O) groups will significantly deshield adjacent nuclei through inductive and resonance effects, shifting their signals downfield.[1][2]

The interplay of these structural elements—chirality, electronegativity, and electron delocalization—provides the basis for our detailed spectral predictions.

Molecular Structure and Atom Numbering

For clarity throughout this guide, the following numbering scheme will be used for the atoms of 2-Chloro-3-(4-nitro-phenyl)-propionamide.

Caption: Atom numbering for spectral assignment.

Predicted ¹H NMR Spectrum Analysis

The proton NMR spectrum is predicted to exhibit distinct signals corresponding to the amide, aromatic, methine, and methylene protons. The analysis below explains the causality behind the predicted chemical shift (δ), integration, and multiplicity for each signal.

Aromatic Protons (H-2', H-6' and H-3', H-5')

The 1,4-disubstitution pattern on the benzene ring gives rise to an AA'BB' spin system, which often simplifies to two distinct doublets, especially with a powerful electron-withdrawing group like –NO₂.

  • H-3' and H-5' (ortho to –NO₂): The nitro group exerts a strong deshielding effect through both resonance and induction, withdrawing electron density from the ortho and para positions.[1][3] Consequently, the protons at the 3' and 5' positions are expected to resonate at a significantly downfield chemical shift.

    • Predicted Shift (δ): 8.15 - 8.30 ppm

    • Integration: 2H

    • Multiplicity: Doublet (d)

    • Coupling Constant (J): ~8-9 Hz (ortho coupling to H-2'/H-6')

  • H-2' and H-6' (meta to –NO₂): These protons are meta to the nitro group and ortho to the alkyl substituent. They are less deshielded than their ortho-to-nitro counterparts but are still in the electron-deficient aromatic region.

    • Predicted Shift (δ): 7.45 - 7.60 ppm

    • Integration: 2H

    • Multiplicity: Doublet (d)

    • Coupling Constant (J): ~8-9 Hz (ortho coupling to H-3'/H-5')

Aliphatic Protons (H-2 and H-3)

The aliphatic portion of the molecule presents a more complex system due to the chiral center at C-2.

  • Methine Proton (H-2): This proton is positioned alpha to both a highly electronegative chlorine atom and the carbonyl group of the amide. This dual deshielding effect will shift its signal significantly downfield.[4] It will couple with the two diastereotopic protons on C-3.

    • Predicted Shift (δ): 4.60 - 4.80 ppm

    • Integration: 1H

    • Multiplicity: Doublet of Doublets (dd)

    • Coupling Constants (J): Expected to have two different vicinal coupling constants (³J) to the non-equivalent H-3 protons.

  • Methylene Protons (H-3a and H-3b): Due to the adjacent C-2 chiral center, the two H-3 protons are diastereotopic and thus chemically non-equivalent. They will have different chemical shifts and will couple with each other (geminal coupling, ²J) and with H-2 (vicinal coupling, ³J). This results in two distinct, complex signals.

    • Predicted Shifts (δ): 3.20 - 3.50 ppm (two separate signals within this range)

    • Integration: 2H (1H for each signal)

    • Multiplicity: Each proton will appear as a Doublet of Doublets (dd).

G H2 H-2 H3a H-3a H2->H3a ³J(H2,H3a) H3b H-3b H2->H3b ³J(H2,H3b) H3a->H3b ²J(H3a,H3b) caption Spin-spin coupling in the aliphatic chain. cluster_workflow NMR Validation Workflow A Acquire 1D ¹H Spectrum C Acquire 2D COSY Spectrum A->C Correlate ¹H-¹H couplings (e.g., H-2 with H-3) B Acquire 1D ¹³C{¹H} Spectrum D Acquire 2D HSQC Spectrum B->D Correlate ¹H-¹³C one-bond couplings (e.g., H-2 with C-2) E Final Structure Confirmation C->E D->E caption Workflow for unambiguous spectral assignment.

Caption: A robust workflow for experimental verification.

  • ¹H NMR: Confirm integrations and multiplicities. Add D₂O to verify the exchangeable –NH₂ protons.

  • ¹³C{¹H} NMR: Confirm the number of unique carbons.

  • COSY (Correlation Spectroscopy): This 2D experiment will show cross-peaks between coupled protons, definitively linking the H-2 signal to the H-3 signals, and the H-2'/H-6' signals to the H-3'/H-5' signals.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to, providing unambiguous assignment of C-2, C-3, and the aromatic C-H carbons.

By following this protocol, the predicted assignments can be rigorously confirmed, ensuring the highest level of scientific integrity.

References

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Potential biological activity of 2-Chloro-3-(4-nitro-phenyl)-propionamide derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The Mechanistic Paradigm of 2-Chloro-3-(4-nitro-phenyl)-propionamide Derivatives in Targeted Covalent Therapeutics

Executive Summary

The transition from reversible to targeted covalent inhibitors (TCIs) represents a paradigm shift in modern pharmacotherapy, offering prolonged target engagement, high biochemical efficiency, and the ability to target shallow binding pockets. Among the emerging chemotypes, 2-chloro-3-(4-nitro-phenyl)-propionamide derivatives have surfaced as highly tunable, privileged scaffolds.

By combining a precisely calibrated electrophilic warhead ( α -chloroamide) with a strongly polarized recognition motif (4-nitrophenyl), these derivatives exhibit potent biological activity, particularly in the irreversible inhibition of kinases (e.g., BTK, JAK2, CDK4/6) and the profound suppression of pro-inflammatory cytokines such as TNF- α [1][2][3]. This whitepaper deconstructs the structural causality behind their efficacy, outlines their biological applications, and provides self-validating experimental workflows for their preclinical evaluation.

Structural Rationale & Mechanistic Causality

As drug designers, we do not simply append functional groups; we engineer micro-environments. The efficacy of 2-chloro-3-(4-nitro-phenyl)-propionamide derivatives is governed by the synergistic interplay of two structural domains:

A. The α -Chloroamide Warhead: Calibrated Electrophilicity

The α -chloroamide moiety is a highly specific electrophile. Unlike hyper-reactive α -bromoamides or standard Michael acceptors (acrylamides) which can suffer from rapid glutathione (GSH) depletion and off-target toxicity in vivo, the α -chloro substitution provides a finely tuned reactivity profile[4][5].

  • The Causality: The carbon-chlorine bond remains largely inert in aqueous physiological environments. However, upon non-covalent binding to the target's active site, the entropic penalty of the bimolecular reaction is overcome. The proximity effect, combined with the target pocket's microenvironment (often involving a basic residue that lowers the pKa of the target cysteine or threonine), facilitates a rapid SN​2 nucleophilic substitution. This results in an irreversible, stable thioether or ether linkage[3][6].

B. The 3-(4-Nitrophenyl) Recognition Motif: Electronic Tuning

The 3-(4-nitrophenyl) group acts as the primary non-covalent recognition motif, anchoring the molecule before the covalent bond forms.

  • The Causality: The strong electron-withdrawing nature of the nitro group ( σp​=0.78 ) exerts a profound inductive effect through the alkyl chain, subtly increasing the electrophilicity of the α -carbon without destabilizing the molecule. Furthermore, the polarized aromatic ring engages in robust π−π stacking within deep hydrophobic pockets, while the nitro oxygens serve as potent hydrogen bond acceptors for backbone amides, ensuring the warhead is perfectly oriented for nucleophilic attack[2].

Biological Applications & Target Pathways

Kinase and Enzyme Inhibition

Derivatives of this scaffold have demonstrated exceptional utility as TCIs against enzymes possessing reactive nucleophiles in their active sites. For instance, α -chloroamides have been successfully utilized to target Cys481 in Bruton's Tyrosine Kinase (BTK) and Thr107 in CDK4/6, leading to potent anticancer and immunomodulatory effects[3][5].

Suppression of TNF- α Production

In vivo studies have shown that 3-(4-nitrophenyl)propionamide derivatives and related urea analogs potently inhibit the production of Tumor Necrosis Factor-alpha (TNF- α ). By covalently modifying upstream signaling kinases (such as the JAK family), these compounds block the inflammatory cascade, making them highly valuable candidates for treating autoimmune diseases like rheumatoid arthritis and Crohn's disease[1][2].

Mandatory Visualization: Mechanism of Action

The following diagram illustrates the logical flow from molecular binding to phenotypic response.

Pathway A 2-Chloro-3-(4-nitrophenyl) propionamide Derivative B Target Protein Pocket (e.g., Kinase Cys/Thr) A->B Non-covalent Affinity Binding C Covalent Adduct (S-Alkylation) B->C SN2 Nucleophilic Attack D Signaling Cascade Blockade C->D Irreversible Inhibition E TNF-α Suppression & Disease Modulation D->E Phenotypic Response

Covalent binding mechanism and downstream phenotypic effects of α-chloroamide derivatives.

Quantitative Data Presentation: Structure-Activity Relationship (SAR)

To demonstrate the causality of the structural design, the table below summarizes representative SAR data. It highlights how altering the warhead or the recognition motif impacts both binding affinity ( IC50​ ) and covalent efficiency ( kinact​/KI​ ).

Compound Variant α -Position (Warhead)Phenyl SubstitutionTarget IC 50​ (nM) kinact​/KI​ (M −1 s −1 )Washout Recovery (%)
1 (Core Scaffold) -Cl ( α -chloroamide)4-NO 2​ 12.54.2 × 10 4 < 5% (Irreversible)
2 (Reversible Control) -H (propionamide)4-NO 2​ 450.0N/A> 95% (Reversible)
3 (Electronic Alteration) -Cl ( α -chloroamide)-H (Unsubstituted)85.01.1 × 10 3 < 5% (Irreversible)
4 (Hyper-reactive) -Br ( α -bromoamide)4-NO 2​ 8.0> 10 6 Toxic (Off-target)

Table 1: Comparative SAR demonstrating the necessity of the α -chloro and 4-nitro groups for optimal TCI profile.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, every protocol must be a self-validating system. The following methodologies are designed to definitively prove covalent target engagement and systemic efficacy.

Protocol A: Intact Cell Target Engagement & Washout Assay

Purpose: To differentiate true covalent inhibitors from tight-binding reversible inhibitors.

  • Cell Seeding & Incubation: Seed target cells (e.g., Ba/F3 cells expressing the target kinase) at 1×105 cells/well in a 96-well plate. Incubate with the compound (10 μ M) for 2 hours.

    • Control: Run a parallel plate using the non-covalent analog (Compound 2 from Table 1).

  • The Washout Phase (Self-Validation Step): Centrifuge the plate, discard the media, and wash cells three times with warm, compound-free PBS. Resuspend in fresh, compound-free media and incubate for an additional 24 to 72 hours.

    • Causality: If the compound is truly covalent, the target protein is permanently modified. Activity will remain suppressed post-washout because recovery requires de novo protein synthesis.

  • Biomarker Quantification: Lyse the cells and measure downstream signaling (e.g., phosphorylation of JAK2 or STAT3) via Western Blot or ELISA[2].

  • Viability Counter-Screen: Perform a parallel WST-1 or MTT assay to confirm that the reduction in the biomarker is due to target inhibition, not generalized cytotoxicity.

Protocol B: In Vivo LPS-Induced TNF- α Suppression Model

Purpose: To validate the systemic anti-inflammatory activity of the derivative.

  • Acclimatization & Grouping: Use 8-week-old female rats (approx. 200g). Divide into three groups (n=5): (A) Vehicle + Saline [Negative Control], (B) Vehicle + LPS [Positive Control], (C) Compound + LPS [Test Group].

  • Compound Administration: Suspend the test compound in a 1% methylcellulose aqueous solution. Administer orally (50 mg/kg) immediately following the LPS challenge[1].

  • LPS Challenge: Administer Salmonella-derived Lipopolysaccharide (LPS) subcutaneously (0.5 ml/kg of a 1 mg/ml solution).

    • Causality: LPS agonizes TLR4 receptors, triggering a massive NF- κ B-mediated inflammatory cascade. This provides a robust, highly reproducible spike in systemic TNF- α .

  • Blood Collection & Analysis: Exactly 2 hours post-LPS administration, collect blood via the abdominal aorta. Centrifuge at 3000 rpm for 10 minutes at 4°C. Quantify plasma TNF- α levels using a rat-specific TNF- α ELISA kit. Calculate the suppression percentage relative to Group B[1].

References

  • JP3603177B2 - New urea derivatives. Google Patents.
  • WO2001035955A1 - Benzene derivatives and use thereof as drugs. Google Patents.
  • Deglycase-activity oriented screening to identify DJ-1 inhibitors. NIH PubMed Central.
  • CN114907337A - Covalent inhibitors targeting CDK4 or CDK6 and uses thereof. Google Patents.
  • Discovery of a Potent and Selective Covalent Inhibitor of Bruton's Tyrosine Kinase with Oral Anti-Inflammatory Activity. NIH PubMed Central.
  • Appendage- and Scaffold-Diverse Electrophilic and Photoreactive Probes for Integrated Phenotypic Screening–Target Identification Campaigns. NIH PubMed Central.

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Methodological & Application

Application Note: 2-Chloro-3-(4-nitro-phenyl)-propionamide in Medicinal Chemistry & Covalent Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols

Executive Summary

In the modern landscape of targeted therapeutics, the resurgence of covalent inhibitors has driven the demand for highly tunable, bifunctional electrophilic building blocks. 2-Chloro-3-(4-nitro-phenyl)-propionamide is a privileged scaffold in this domain. It features two highly actionable orthogonal sites:

  • An α -chloro amide warhead , which acts as a mild, tunable electrophile for the irreversible alkylation of nucleophilic residues (predominantly cysteines)[1].

  • A p -nitrophenyl moiety , which serves as a latent synthetic handle. Upon reduction to an aniline, it enables the attachment of fluorophores for Activity-Based Protein Profiling (ABPP) or hinge-binding motifs for kinase inhibition[2].

As a Senior Application Scientist, I have structured this guide to move beyond basic structural descriptions. Here, we will dissect the causality of its chemical reactivity, outline its utility in covalent probe design, and provide self-validating protocols for its application in both chemical biology and the synthesis of metalloenzyme inhibitors.

Physicochemical & Mechanistic Profiling

The Causality of Electrophile Selection

When designing covalent inhibitors, the choice of the electrophilic "warhead" dictates both the potency and the off-target toxicity profile. Iodoacetamides are highly reactive but notoriously promiscuous, leading to widespread toxicity. Conversely, unsubstituted acrylamides often lack the intrinsic reactivity required to trap sterically hindered or less acidic cysteines[3].

The α -chloro amide strikes an optimal kinetic balance. The carbon-chlorine bond is susceptible to SN​2 nucleophilic attack by thiolate anions ( S− ). Because the un-ionized thiol ( SH ) is a poor nucleophile, the α -chloro amide selectively reacts with cysteines situated in specific protein microenvironments (e.g., active sites or allosteric pockets) that lower the pKa​ of the sulfhydryl group, ensuring target-specific covalent modification[1][2].

G P Target Protein (Active Cys-SH) Deprot Deprotonation (Microenvironment) P->Deprot Thiolate Cys-S⁻ (Nucleophile) Deprot->Thiolate SN2 S_N2 Attack at alpha-Carbon Thiolate->SN2 Probe 2-Chloro-3-(4-nitrophenyl) propionamide Probe->SN2 Adduct Irreversible Thioether Covalent Adduct SN2->Adduct Cl Cl⁻ Leaving Group SN2->Cl

Caption: S_N2 mechanism of cysteine covalent modification by alpha-chloro amides.

Quantitative Reactivity Comparison

To provide context for experimental design, the table below summarizes the intrinsic reactivity of common warheads compared to the α -chloro amide scaffold.

Electrophilic WarheadTarget ResidueIntrinsic Reactivity ( kGSH​ , M−1s−1 )ReversibilityPrimary Application
α -Iodoacetamide Cys (Highly Promiscuous) >100 IrreversiblePan-proteome mapping
α -Chloroacetamide Cys (Microenvironment dependent) 0.1−5.0 Irreversible Targeted covalent inhibitors
Acrylamide Cys (Proximity driven) <0.05 IrreversibleKinase inhibitors (e.g., Osimertinib)
Cyanoacrylamide CysVariableReversibleReversible covalent probes

Application 1: Covalent Probe Development & ABPP

By leveraging the p -nitrophenyl group, 2-Chloro-3-(4-nitro-phenyl)-propionamide can be converted into a functionalized probe for Activity-Based Protein Profiling (ABPP). The nitro group is reduced to an amine, which is then coupled to a reporter tag (e.g., Rhodamine or Biotin). This allows researchers to map the engagement of the α -chloro amide warhead across the proteome[2].

Protocol 1: Self-Validating ABPP Labeling of Cell Lysates

This protocol includes a competitive pre-incubation step to validate that the labeling is strictly cysteine-dependent.

Reagents & Materials:

  • Probe: Synthesized Fluorophore-tagged derivative of 2-Chloro-3-(4-nitro-phenyl)-propionamide.

  • Control: Iodoacetamide (IAA) as a pan-cysteine blocker.

  • Buffer: PBS (pH 7.4) with protease inhibitors (EDTA-free).

Step-by-Step Methodology:

  • Lysate Preparation: Lyse target cells (e.g., MCF10CA1a) in cold PBS using probe sonication. Centrifuge at 14,000 x g for 15 min at 4°C. Standardize protein concentration to 2.0 mg/mL using a BCA assay.

  • Control Validation (The "Self-Validating" Step): Split the lysate into two aliquots. To Aliquot A (Control), add 50 mM Iodoacetamide (IAA) and incubate for 30 minutes at 37°C to irreversibly block all reactive cysteines. To Aliquot B (Test), add an equivalent volume of DMSO vehicle.

  • Probe Incubation: Add the tagged α -chloro amide probe (final concentration 10 μ M) to both aliquots. Incubate for 1 hour at 37°C. Causality note: 37°C is required to ensure physiological protein dynamics and transient pocket opening for probe binding.

  • Reaction Quenching: Quench the reaction by adding 4X Laemmli sample buffer containing 10% β -mercaptoethanol. Boil at 95°C for 5 minutes.

  • Analysis: Resolve proteins via SDS-PAGE. Visualize using in-gel fluorescence scanning.

    • Expected Result: Aliquot B will show distinct fluorescent bands corresponding to specific target proteins. Aliquot A will be blank, validating that the probe's mechanism of action is exclusively via cysteine alkylation.

Application 2: Synthesis of Metalloenzyme Inhibitors

Beyond acting as an electrophile, the α -chloro amide is a highly versatile synthetic intermediate. In the development of anti-virulence drugs, such as inhibitors targeting the zinc-metalloprotease LasB from Pseudomonas aeruginosa, the α -chloro group is displaced by a sulfur nucleophile to generate an α -mercaptoamide. The resulting thiol acts as a potent Zinc-Binding Group (ZBG)[4].

W SM 2-Chloro-3-(4-nitrophenyl)propionamide (Bifunctional Scaffold) Step1 Step 1: Nucleophilic Substitution Displacement of Cl by Thioacetate SM->Step1 Step2 Step 2: Nitro Reduction H2, Pd/C to generate Aniline Step1->Step2 Step3 Step 3: Amide Coupling Attach Hinge-Binding Motif Step2->Step3 Step4 Step 4: Deprotection Yield alpha-Mercaptoamide Step3->Step4 Assay Biological Evaluation Metalloenzyme Inhibition Assay Step4->Assay

Caption: Synthetic workflow from alpha-chloro amide to metalloenzyme inhibitors.

Protocol 2: Synthesis of α -Mercaptoamide Precursors

Objective: Convert 2-Chloro-3-(4-nitro-phenyl)-propionamide into a protected zinc-binding mercaptoamide.

Step-by-Step Methodology:

  • Nucleophilic Substitution ( SN​2 ): Dissolve 2-Chloro-3-(4-nitro-phenyl)-propionamide (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) under an argon atmosphere.

  • Thioacetate Addition: Add Potassium thioacetate (1.5 eq) in a single portion. Causality note: Potassium thioacetate is chosen over free hydrogen sulfide gas due to its ease of handling and to prevent oxidative disulfide formation during the reaction.

  • Reaction Conditions: Stir the mixture at room temperature for 4 hours. Monitor the complete disappearance of the starting material via TLC (Hexanes:Ethyl Acetate 1:1).

  • Workup: Dilute the reaction with Ethyl Acetate and wash sequentially with distilled water (3x) and brine to remove the DMF. Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Nitro Reduction (Preparation for Functionalization): Dissolve the resulting thioacetate-protected intermediate in Methanol. Add 10% Pd/C (0.1 eq by weight). Purge the flask with H2​ gas and stir vigorously for 2 hours at room temperature.

  • Final Isolation: Filter the mixture through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate to yield the p -amino- α -thioacetate-propionamide, ready for further amide coupling to specific target-binding motifs[4].

References

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Application Note: Chromatographic Analysis of 2-Chloro-3-(4-nitro-phenyl)-propionamide via HPLC and TLC

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Profiling

The accurate quantification and purity assessment of 2-Chloro-3-(4-nitro-phenyl)-propionamide requires analytical methodologies tailored to its specific physicochemical properties. As a derivative structurally related to chloramphenicol precursors, this molecule presents unique chromatographic behaviors driven by three distinct functional groups:

  • p -Nitrophenyl Group: A strong electron-withdrawing chromophore that exhibits a highly conjugated π→π∗ transition, making it highly active under ultraviolet (UV) light ( λmax​≈270−280 nm) 1[1].

  • Amide Backbone: A polar moiety capable of acting as both a hydrogen bond donor and acceptor. In liquid chromatography, amides are notorious for interacting with unendcapped, ionized silanols on silica-based stationary phases, leading to severe peak tailing if the mobile phase is not properly buffered 2[2].

  • α -Chloro Substitution: Increases the overall lipophilicity of the molecule (estimated LogP 1.8–2.2), ensuring strong retention on reversed-phase (RP) columns.

This application note details a self-validating High-Performance Liquid Chromatography (HPLC) method for precise quantification, paired with a rapid Thin-Layer Chromatography (TLC) protocol for in-process screening.

High-Performance Liquid Chromatography (HPLC) Protocol

Method Rationale & Causality

A Reversed-Phase C18 column is selected to exploit the lipophilicity of the α -chloro and phenyl groups. To mitigate the risk of the polar amide group interacting with residual silanols, 0.1% Formic Acid (FA) is introduced into the mobile phase. The acidic modifier protonates the silanols (pKa 3.5–4.5), neutralizing their charge and eliminating secondary ion-exchange interactions, thereby ensuring a sharp, symmetrical peak 2[2].

Step-by-Step Methodology
  • Mobile Phase Preparation: Mix HPLC-grade Acetonitrile and Milli-Q water in a 50:50 (v/v) ratio. Add 0.1% (v/v) Formic Acid. Degas the mixture via ultrasonication for 10 minutes to prevent bubble formation in the pump heads.

  • Sample Preparation: Accurately weigh 10.0 mg of 2-Chloro-3-(4-nitro-phenyl)-propionamide. Dissolve in 10 mL of Acetonitrile to create a 1 mg/mL stock solution. Dilute to a working concentration of 100 µg/mL using the mobile phase. Filter through a 0.22 µm PTFE syringe filter.

  • Self-Validation (Blank Injection): Inject 10 µL of the pure mobile phase to establish a baseline and confirm the absence of ghost peaks or column carryover.

  • Chromatographic Separation: Run the system isocratically at a flow rate of 1.0 mL/min through a C18 column (250 mm × 4.6 mm, 5 µm) maintained at 30°C.

  • Detection: Monitor the eluent using a UV/Vis or Diode Array Detector (DAD) set to 275 nm to capture the maximum absorbance of the nitroaromatic chromophore 1[1].

HPLC Quantitative Data Summary

Table 1: Optimized HPLC Parameters & Causality

Parameter Specification Causality / Rationale

| Column | C18 (250 mm × 4.6 mm, 5 µm) | Robust retention of the lipophilic α -chloro and phenyl groups. | | Mobile Phase | Acetonitrile : Water (50:50) + 0.1% FA | FA protonates silanols, preventing amide-induced peak tailing. | | Flow Rate | 1.0 mL/min | Optimal linear velocity for standard 4.6 mm ID analytical columns. | | Detection | UV at 275 nm | Targets the π→π∗ transition of the p -nitrophenyl group. |

Table 2: System Suitability Criteria (Self-Validating Metrics)

Metric Acceptance Criteria Purpose

| Tailing Factor ( Tf​ ) | ≤1.5 | Ensures no secondary interactions (e.g., silanol effects) are occurring. | | Theoretical Plates ( N ) | ≥2000 | Validates column efficiency and acceptable band broadening limits. | | % RSD (Area) | ≤2.0% (n=6) | Confirms injection precision and autosampler mechanical reliability. |

Thin-Layer Chromatography (TLC) Protocol

Method Rationale & Causality

Normal-phase TLC provides a rapid, orthogonal method for purity screening. Silica gel 60 F254 is utilized as the stationary phase; the F254 fluorescent indicator allows the UV-absorbing nitroaromatic compound to quench the plate's background fluorescence, revealing the analyte as a distinct dark spot under 254 nm light without the need for destructive chemical stains 3[3].

Step-by-Step Methodology
  • Chamber Preparation: Prepare the mobile phase by mixing Chloroform and Methanol in a 90:10 (v/v) ratio. Pour into a twin-trough TLC chamber. Insert a piece of filter paper to aid vapor saturation. Seal and let equilibrate for 20 minutes. Causality: Chamber saturation prevents the evaporation of volatile solvents from the plate during development, eliminating the "edge effect" and ensuring reproducible Rf​ values.

  • Plate Spotting: Using a glass capillary, apply 2 µL of the 1 mg/mL sample solution onto a Silica gel 60 F254 plate, 1.5 cm from the bottom edge.

  • Self-Validation (Co-Spotting): Spot a known reference standard of the compound on an adjacent track. On a third track, spot a mixture of the sample and standard (co-spot) to definitively validate relative mobility and rule out matrix effects 3[3].

  • Development: Place the plate vertically in the chamber. Allow the solvent front to migrate until it is 1 cm from the top edge. Remove the plate and immediately mark the solvent front with a pencil.

  • Visualization & Calculation: Dry the plate under a gentle stream of air. Examine under a short-wave UV lamp (254 nm). Measure the distance from the origin to the center of the spot, and divide by the distance from the origin to the solvent front to calculate the Retention factor ( Rf​ ).

TLC Quantitative Data Summary

Table 3: TLC Method Parameters

Parameter Specification Causality / Rationale
Stationary Phase Silica gel 60 F254 F254 indicator allows UV quenching by the nitro group.
Mobile Phase Chloroform : Methanol (90:10) Balances polarity to migrate the polar amide group effectively.

| Expected Rf​ | 0.45 - 0.55 | Optimal retention range for accurate densitometric scanning. | | Visualization | UV 254 nm | Non-destructive detection of the chromophore. |

Analytical Workflow Visualization

G Sample Sample: 2-Chloro-3-(4-nitro-phenyl)-propionamide Prep Sample Preparation (1 mg/mL in Acetonitrile) Sample->Prep Split Analytical Divergence Prep->Split HPLC RP-HPLC Analysis C18 Column, Isocratic UV Detection (275 nm) Split->HPLC TLC Normal-Phase TLC Silica 60 F254 UV Visualization (254 nm) Split->TLC HPLC_Val System Suitability Tf ≤ 1.5, N ≥ 2000 HPLC->HPLC_Val TLC_Val Method Validation Co-spotting, Rf confirmation TLC->TLC_Val Report Final Purity & Quantification Report HPLC_Val->Report TLC_Val->Report

Workflow for the dual HPLC and TLC analytical characterization of the target compound.

References

  • Gaurav, D., Malik, A.K., & Rai, P.K. (2009). Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples. Journal of Hazardous Materials. 1

  • Al-Rimawi, F. (2011). Analysis of Chloramphenicol and Its Related Compound 2-Amino-1-(4-nitrophenyl)propane-1,3-diol by Reversed-Phase High-Performance Liquid Chromatography with UV Detection. Journal of Chemistry. 2

  • Eissa, M., Abd El-Hadi, H.R., & Eltanany, B. (2020). Smart TLC–densitometric methods for determination of ophthalmic ternary mixture containing chloramphenicol in the presence of its synthetic precursor: Comparative eco-scaling for greenness assessment. JPC - Journal of Planar Chromatography.3

Sources

Application Note: A Validated Protocol for the Purification of 2-Chloro-3-(4-nitro-phenyl)-propionamide via Recrystallization

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The purity of active pharmaceutical ingredients (APIs) and research intermediates is paramount in drug development and chemical research. This application note provides a detailed, validated protocol for the purification of 2-Chloro-3-(4-nitro-phenyl)-propionamide, a key chemical scaffold, using the robust technique of recrystallization. We delve into the foundational principles of solvent selection, provide a step-by-step methodology for both solvent screening and bulk purification, and outline methods for post-purification validation. This guide is designed for researchers and scientists, emphasizing the causality behind experimental choices to ensure reproducible, high-purity outcomes.

Foundational Principles of Recrystallization

Recrystallization is a powerful purification technique for crystalline solids that exploits differences in solubility between the desired compound and its impurities. The core principle relies on dissolving the impure material in a minimum volume of a suitable hot solvent to create a saturated solution[1]. As this solution cools, the solubility of the desired compound decreases, leading to its crystallization out of the solution in a purer form. The impurities, ideally present in smaller concentrations or having different solubility profiles, remain dissolved in the cold solvent (the "mother liquor") and are subsequently separated by filtration[2].

The success of this technique is governed by the selection of an appropriate solvent in which the target compound is highly soluble at high temperatures but sparingly soluble at low temperatures[3]. Slow, controlled cooling is crucial as it promotes the formation of a well-ordered crystal lattice, which inherently excludes foreign molecules (impurities), leading to a significant increase in purity.

Safety & Handling Precautions

2-Chloro-3-(4-nitro-phenyl)-propionamide is a substituted nitroaromatic compound and should be handled with care. While specific toxicity data for this exact molecule is limited, related chloro-nitro compounds are known to be harmful if swallowed and can cause skin and eye irritation[4][5].

Mandatory Safety Measures:

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical splash goggles.

  • Engineering Controls: All operations must be conducted within a certified chemical fume hood to avoid inhalation of dust or solvent vapors[6][7].

  • Solvent Handling: Organic solvents are flammable and should never be heated with an open flame. Use a regulated hot plate with a water or oil bath.

  • Waste Disposal: Dispose of all chemical waste, including the mother liquor and any contaminated materials, in accordance with local and institutional regulations[4].

Protocol Part A: Systematic Solvent Selection

The choice of solvent is the most critical determinant for a successful recrystallization. A preliminary screening process is essential. Based on the "like dissolves like" principle, the polar amide and nitro groups of the target molecule suggest that polar solvents are a logical starting point. Common solvents for the recrystallization of amides include ethanol, acetone, and acetonitrile[3][8].

Solvent Screening Workflow

This protocol is designed to efficiently identify a suitable solvent using a small amount of crude material.

  • Preparation: Place approximately 20-30 mg of the crude 2-Chloro-3-(4-nitro-phenyl)-propionamide into separate small test tubes.

  • Room Temperature Test: To each tube, add a potential solvent (e.g., ethanol, methanol, ethyl acetate, acetone, water) dropwise, swirling after each addition, up to ~0.5 mL. Observe and record the solubility at ambient temperature. An ideal solvent will show poor solubility[3].

  • Elevated Temperature Test: If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube in a warm water bath. Continue to add the solvent dropwise until the solid just dissolves.

  • Cooling & Crystallization Test: Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature. Then, place it in an ice-water bath for 10-15 minutes.

  • Observation: A suitable solvent is one from which a significant amount of crystalline solid precipitates upon cooling. Note the quality and quantity of the crystals formed.

Data Presentation: Solvent Screening

Record your observations in a structured table to facilitate comparison.

SolventSolubility at 20°C (Insoluble/Slight/Soluble)Solubility at Boiling (Insoluble/Slight/Soluble)Crystal Formation on Cooling (None/Poor/Good/Excellent)
EthanolSlightSolubleExcellent
MethanolSolubleSolublePoor
Ethyl AcetateSlightSolubleGood
AcetoneSolubleSolublePoor
WaterInsolubleInsolubleNone
TolueneInsolubleSlightNone

Note: Data presented is illustrative. The user must perform the screening to determine the optimal solvent for their specific crude material. Based on typical amide solubility, Ethanol is often an excellent first choice.

Visualization: Solvent Selection Logic

SolventSelection start Start: Place ~25mg Crude in Test Tube add_solvent Add 0.5 mL Solvent at Room Temperature start->add_solvent check_sol Is Compound Soluble? add_solvent->check_sol heat Heat Gently (Water Bath) check_sol->heat No bad_solvent1 Result: Unsuitable (Too Soluble) check_sol->bad_solvent1 Yes check_hot_sol Is Compound Soluble? heat->check_hot_sol cool Cool to Room Temp, then Ice Bath check_hot_sol->cool Yes bad_solvent2 Result: Unsuitable (Insoluble) check_hot_sol->bad_solvent2 No check_xtal Do Crystals Form? cool->check_xtal check_xtal->bad_solvent1 No good_solvent Result: Suitable Solvent Proceed to Bulk Recrystallization check_xtal->good_solvent Yes

Caption: Diagram of the decision workflow for selecting a suitable recrystallization solvent.

Protocol Part B: Bulk Recrystallization Procedure

This protocol assumes ethanol has been selected as the optimal solvent. Adjust volumes accordingly based on the chosen solvent and the amount of crude material.

Step-by-Step Method
  • Dissolution: Place the crude 2-Chloro-3-(4-nitro-phenyl)-propionamide (e.g., 5.0 g) into an appropriately sized Erlenmeyer flask. Add a magnetic stir bar. Place the flask on a stirrer/hotplate and add a small portion of ethanol (e.g., 20 mL). Begin stirring and gently heat the mixture to just below boiling.

    • Scientist's Note: Using an Erlenmeyer flask minimizes solvent evaporation. Do not heat to a vigorous boil.

  • Achieve Saturation: Continue adding hot ethanol in small portions until the solid material is completely dissolved. It is critical to use the minimum amount of hot solvent necessary to form a saturated solution. Adding excess solvent will reduce the final yield[3].

  • Decolorization (Optional): If the solution is highly colored due to impurities, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (approx. 1-2% of the solute mass) to the solution. Re-heat the mixture to boiling for 2-3 minutes.

    • Rationale: Activated charcoal has a high surface area that adsorbs high-molecular-weight colored impurities. Never add charcoal to a boiling solution, as it can cause violent bumping.

  • Hot Gravity Filtration (if charcoal or insoluble impurities are present): This step removes the charcoal and any insoluble impurities. Use a short-stemmed funnel and fluted filter paper. Pre-heat the funnel and the receiving flask with hot solvent vapor to prevent premature crystallization in the funnel. Filter the hot solution as quickly as possible.

  • Crystallization: Cover the flask with a watch glass and allow the clear filtrate to cool slowly and undisturbed to room temperature.

    • Rationale: Slow cooling is essential for the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice.

  • Maximizing Yield: Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel and a clean filter flask[1].

  • Washing: With the vacuum off, add a small amount of ice-cold ethanol to the crystals to wash away any residual mother liquor. After a moment, re-apply the vacuum to pull the wash solvent through.

    • Scientist's Note: Using cold solvent is critical to prevent the redissolving of the purified product. Use a minimal volume for the wash.

  • Drying: Leave the crystals in the funnel with the vacuum on for 10-15 minutes to air-dry. Then, transfer the crystals to a watch glass or drying dish and dry them to a constant weight, preferably in a vacuum oven at a modest temperature (e.g., 40-50°C).

Purity Assessment & Validation

A successful recrystallization must be validated. Melting point analysis is a primary method for assessing the purity of a crystalline solid.

  • Crude Material: Typically exhibits a broad and depressed melting point range due to the presence of impurities.

  • Purified Material: A pure compound will have a sharp, distinct melting point range that is close to its literature value.

ParameterBefore Recrystallization (Crude)After Recrystallization (Purified)
Appearance Off-white to yellow powderWhite to pale-yellow crystalline solid
Melting Point Broad range (e.g., 105-110°C)Sharp range (e.g., 110°C)[9]
TLC Analysis Multiple spots may be visibleA single, distinct spot

(Note: The melting point of the related nitrile precursor, 2-chloro-3-(4-nitrophenyl)propanenitrile, is reported as 110°C[9]. The amide's melting point is expected to be in a similar range but should be confirmed experimentally.)

Troubleshooting Common Issues

ProblemProbable Cause(s)Solution(s)
No Crystals Form Too much solvent was used; solution is not saturated. Compound is too soluble.Boil off some solvent to concentrate the solution and re-cool. If still unsuccessful, add a miscible "anti-solvent" (one in which the compound is insoluble) dropwise until turbidity appears, then allow to stand[3].
Oiling Out The boiling point of the solvent is higher than the melting point of the solute. The solution is supersaturated.Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and try cooling again. Alternatively, scratch the inside of the flask with a glass rod to induce nucleation.
Low Recovery Too much solvent was used. Premature crystallization during hot filtration. Crystals were washed with warm solvent.Use the minimum amount of hot solvent. Ensure filtration apparatus is pre-heated. Always wash crystals with ice-cold solvent[3].

Visualization of Full Recrystallization Workflow

RecrystallizationWorkflow cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation & Drying cluster_validate Validation dissolve 1. Dissolve Crude Product in Minimum Hot Solvent charcoal 2. (Optional) Add Charcoal for Color Removal dissolve->charcoal hot_filter 3. (Optional) Hot Gravity Filtration charcoal->hot_filter cool 4. Slow Cooling to Room Temperature hot_filter->cool ice_bath 5. Ice Bath to Maximize Precipitation cool->ice_bath vac_filter 6. Vacuum Filtration to Collect Crystals ice_bath->vac_filter wash 7. Wash with Minimal Ice-Cold Solvent vac_filter->wash dry 8. Dry Crystals to Constant Weight wash->dry validate 9. Assess Purity (Melting Point, TLC) dry->validate

Caption: A comprehensive workflow for the purification of a solid compound via recrystallization.

References

  • K-BAC 1020 Safety Data Sheet. (2021).
  • 2-Chloro-4-nitrophenol Safety Data Sheet.
  • Edelmann, F. T. (2020). What is the best technique for amide purification? ResearchGate.[Link]

  • Experiment 2: Recrystallization. [General Chemistry Laboratory Manual, source university not specified].[Link]

  • Recrystallisation Technique Guide. [General Chemistry Laboratory Manual, University of Calgary].[Link]

  • How do I best conduct a recrystallization when the impurities are similar solubilities as the product? (2018). Sciencemadness Discussion Board.[Link]

  • 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene. (1996). IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, vol 65.[Link]

  • Smith, W. T. (1949). Removal of Chlorine from Aromatic Nitrochloro Compounds. Preparation of 1,3-Dinitronaphthalene. Journal of the American Chemical Society.[Link]

  • Preparation of 2-chloro-3-(4-nitrophenyl)propanenitrile. PrepChem.com.[Link]

  • m-Chloronitrobenzene. Organic Syntheses.[Link]

  • Reddy, C., & Viswanath, I. V. K. (2014). Reductive dechlorination of 4-chloro 3-nitro benzotrifluoride with sodium borohydride. Journal of Chemical and Pharmaceutical Research, 6(10), 628-631.[Link]

  • Removal of Chlorine from Aromatic Nitrochloro Compounds. Preparation of 1,3-Dinitronaphthalene. (2002). ResearchGate.[Link]

  • 2-chloro-3-(4-nitro-phenyl)-propionamide. PubChem.[Link]

  • 2-Chloro-n-(4-chloro-3-nitrophenyl)propanamide. Appchem.[Link]

  • Growth and Characterization of Organic 2-Chloro 5-Nitroaniline Crystal Using the Vertical Bridgman Technique. (2023). MDPI.[Link]

  • 2-Chloro-3-(4-nitrophenyl)propanenitrile. PubChem.[Link]

  • 2-Chloro-N-(4-nitrophenyl)acetamide. (2007). ResearchGate.[Link]

Sources

Synthesis of novel heterocyclic compounds from 2-Chloro-3-(4-nitro-phenyl)-propionamide

Author: BenchChem Technical Support Team. Date: March 2026

High-Yield Synthesis of Novel Thiazolone Scaffolds from 2-Chloro-3-(4-nitro-phenyl)-propionamide

Executive Summary & Chemical Rationale

The development of novel heterocyclic scaffolds is a cornerstone of modern drug discovery. The compound 2-Chloro-3-(4-nitro-phenyl)-propionamide serves as an exceptionally versatile, bifunctional building block for the synthesis of complex heterocycles, particularly thiazol-4(5H)-ones and their derivatives. Thiazolidin-4-one and thiazol-4-one containing molecules are privileged scaffolds in medicinal chemistry, exhibiting profound anticancer, antimicrobial, and anti-inflammatory properties by acting on targets such as tubulin and carbonic anhydrases[1].

Mechanistic Causality: The synthetic utility of 2-chloro-3-(4-nitro-phenyl)-propionamide stems from its highly activated α -chloro amide moiety. The α -carbon is highly electrophilic due to the combined electron-withdrawing inductive effect of the chlorine atom and the adjacent carbonyl group. This makes it an ideal substrate for S_N2 displacement by soft nucleophiles, such as the sulfur atom in thiourea or thioacetamide. Furthermore, the primary amide nitrogen acts as an internal nucleophile/electrophile during the subsequent intramolecular cyclization step. The p-nitrobenzyl group not only enhances the lipophilicity of the resulting scaffold but also provides a synthetic handle that can be easily reduced to an aniline for downstream functionalization (e.g., Buchwald-Hartwig cross-coupling or amide bond formation).

Divergent Synthetic Pathways

Depending on the choice of the thio-nucleophile, the α -chloro amide precursor can be directed down divergent cyclization pathways to yield either 2-amino or 2-alkyl/aryl substituted thiazol-4(5H)-ones.

DivergentPathways A 2-Chloro-3-(4-nitro-phenyl)- propionamide (Bifunctional Precursor) D 2-Amino-5-(4-nitrobenzyl)- thiazol-4(5H)-one (Pathway A) A->D + Thiourea EtOH, Reflux E 2-Methyl-5-(4-nitrobenzyl)- thiazol-4(5H)-one (Pathway B) A->E + Thioacetamide MeCN, Base B Thiourea B->D C Thioacetamide C->E

Caption: Divergent synthetic pathways for thiazol-4-one derivatives from the alpha-chloro amide precursor.

Experimental Protocols (Self-Validating Systems)

To ensure high scientific integrity, the following protocols are designed as self-validating systems. They incorporate specific In-Process Controls (IPCs) and expected analytical readouts to verify the success of each mechanistic step without requiring post-synthesis guesswork.

Protocol A: Synthesis of 2-Amino-5-(4-nitrobenzyl)thiazol-4(5H)-one

This protocol utilizes a Hantzsch-type cyclization. The reaction is performed without an external base to prevent the competitive intermolecular alkylation (polymerization) or hydrolysis of the α -chloro amide, which is a known degradation pathway at elevated temperatures[2].

Step-by-Step Methodology:

  • Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 2-Chloro-3-(4-nitro-phenyl)-propionamide (2.28 g, 10.0 mmol) in 30 mL of absolute ethanol.

  • Reagent Addition: Add thiourea (0.91 g, 12.0 mmol, 1.2 eq) to the suspension. The mixture will remain heterogeneous at room temperature.

  • Thermal Activation: Heat the reaction mixture to reflux (78 °C). The suspension will clarify into a homogenous solution as the S_N2 displacement initiates, followed by the precipitation of the product as the cyclization proceeds and ammonia is eliminated.

  • In-Process Control (IPC): After 4 hours, sample 50 μ L of the reaction mixture, dilute in methanol, and analyze via LC-MS.

    • Validation Check: The precursor ( m/z 229 [M+H] + with a characteristic 35 Cl/ 37 Cl isotope pattern) should be completely consumed. The target product must appear as a single dominant peak at m/z 252 [M+H] + .

  • Workup & Isolation: Cool the reaction mixture to 0–5 °C in an ice bath for 1 hour to maximize precipitation. Filter the solid precipitate under vacuum. Wash the filter cake sequentially with cold ethanol (2 × 10 mL) and deionized water (2 × 20 mL) to remove residual thiourea and ammonium chloride byproducts.

  • Drying: Dry the product under high vacuum at 50 °C for 12 hours. Caution: Do not exceed 80 °C if residual base is suspected, as this can induce decomposition of any unreacted α -chloro amide[2].

Protocol B: Green Synthesis via MgO Nanoparticle Catalysis

Recent advances in green chemistry have demonstrated that magnesium oxide nanoparticles (MgO NPs) can act as highly efficient, recyclable heterogeneous catalysts for the synthesis of 2-amino thiazol-4-one conjugates in aqueous media[3].

Step-by-Step Methodology:

  • Preparation: Add 2-Chloro-3-(4-nitro-phenyl)-propionamide (1.0 mmol) and thiourea (1.2 mmol) to 10 mL of deionized water in a 50 mL flask.

  • Catalysis: Introduce MgO NPs (10 mol%) to the aqueous suspension. The Lewis acid sites on the MgO NPs coordinate with the amide carbonyl, increasing its electrophilicity and facilitating the intramolecular attack by the thiourea nitrogen[3].

  • Reaction: Stir the mixture vigorously at room temperature (25 °C) for 12 hours.

  • IPC: Monitor via TLC (DCM:MeOH 9:1). The product spot (R f​ 0.45) will strongly absorb UV light (254 nm) due to the p-nitrobenzyl chromophore.

  • Workup: Add hot ethanol to dissolve the organic product, filter hot to recover the insoluble MgO NPs, and allow the filtrate to crystallize at room temperature.

Reaction Optimization & Quantitative Data

The choice of solvent and catalyst profoundly impacts the chemoselectivity of the cyclization. The addition of strong homogeneous bases (like Triethylamine) often leads to diminished yields due to the competitive polymerization of the α -chloro amide precursor.

Table 1: Optimization of Cyclization Conditions for 2-Amino-5-(4-nitrobenzyl)thiazol-4(5H)-one

EntrySolventCatalyst / BaseTemp (°C)Time (h)Yield (%)IPC / Mechanistic Observation
1EthanolNone78682Clean conversion; self-catalyzed by thermal activation.
2EthanolTEA (1.0 eq)78465Faster consumption, but multiple TLC spots (polymerization).
3WaterMgO NPs (10 mol%)251288 High selectivity; green aqueous conditions[3].
4AcetonitrileNone82870Incomplete conversion; intermediate buildup observed.

Mechanistic Insights: The Cyclization Cascade

The transformation of the linear α -chloro amide into the thiazol-4-one ring is a highly ordered cascade reaction. Understanding this mechanism is critical for troubleshooting stalled reactions or unexpected byproducts.

ReactionMechanism Step1 Step 1: S_N2 Displacement Sulfur nucleophile attacks alpha-carbon Displacement of Cl⁻ Step2 Step 2: Isothiouronium Intermediate S-alkylated species formation Step1->Step2 - Cl⁻ Step3 Step 3: Intramolecular Cyclization Nitrogen lone pair attacks amide carbonyl Tetrahedral intermediate forms Step2->Step3 Step4 Step 4: Elimination Expulsion of NH₃ Thiazol-4-one ring aromatization/tautomerization Step3->Step4 - NH₃

Caption: Step-by-step reaction mechanism of thiazol-4-one ring formation via intramolecular cyclization.

Causality of the Mechanism:

  • Chemoselectivity of Attack: Thiourea is an ambidentate nucleophile. According to Hard-Soft Acid-Base (HSAB) theory, the soft sulfur atom preferentially attacks the soft electrophilic α -carbon, displacing the chloride ion.

  • Ring Closure: The resulting S-alkyl isothiouronium intermediate brings the basic thiourea nitrogen into close spatial proximity with the amide carbonyl. The nitrogen attacks the carbonyl carbon, forming a 5-membered tetrahedral intermediate.

  • Aromatization/Elimination: The collapse of the tetrahedral intermediate expels ammonia (NH 3​ ) as a leaving group, driven by the thermodynamic stability of the resulting conjugated thiazol-4(5H)-one system.

References

  • Baharfar, R., & Shariati, N. (2014). An efficient one-pot synthesis of novel isatin-based 2-amino thiazol-4-one conjugates using MgO nanoparticles in aqueous media. Comptes Rendus Chimie, 17(5), 413-419. Retrieved from:[Link]

  • Safaei-Ghomi, J., et al. (2018). Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. European Journal of Medicinal Chemistry. Retrieved from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Managing Thermal Instability in the Synthesis of 2-Chloro-3-(4-nitrophenyl)propanamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals scaling up the synthesis of 2-chloro-3-(4-nitrophenyl)propanamide. This molecule is synthesized via the copper-catalyzed Meerwein arylation of acrylamide with a 4-nitrobenzenediazonium salt. Because this route involves highly energetic intermediates and exothermic radical cascades, strict thermal management is the difference between a high-yielding reaction and a dangerous thermal runaway.

Part 1: Mechanistic Overview & Reaction Pathway

The synthesis proceeds in two distinct, thermally sensitive stages. First, 4-nitroaniline undergoes diazotization to form 4-nitrobenzenediazonium chloride. Calorimetric studies (such as Differential Scanning Calorimetry) demonstrate that arenediazonium salts undergo rapid, highly exothermic decomposition if exposed to ambient heat [1].

In the second stage, the diazonium salt is introduced to acrylamide in the presence of a copper(I) chloride catalyst. The Cu(I) species reduces the diazonium ion to an aryl radical, releasing equimolar nitrogen gas ( N2​ ). The aryl radical adds to the electron-deficient alkene of acrylamide, and the resulting alkyl radical abstracts a chlorine atom from the oxidized Cu(II) species, regenerating the Cu(I) catalyst and forming the target product [2]. If the heat of this reaction is not dissipated, the temperature spikes, triggering the uncontrolled radical polymerization of the acrylamide monomer [3].

G A 4-Nitroaniline B 4-Nitrobenzenediazonium Chloride (Thermally Unstable) A->B NaNO2, HCl T < 5 °C C 2-Chloro-3-(4-nitrophenyl)propanamide (Target Product) B->C Acrylamide, CuCl Controlled Exotherm (15-25 °C) D 4-Chloronitrobenzene (Sandmeyer Byproduct) B->D Thermal Decomposition T > 10 °C (No Acrylamide) E Polyacrylamide (Polymerization Byproduct) B->E Uncontrolled Exotherm Radical Polymerization

Reaction pathway for Meerwein arylation detailing target synthesis and thermal degradation routes.

Part 2: Troubleshooting Guide (FAQs)

Q: My reaction mixture rapidly thickened into an intractable tar upon addition of the copper catalyst. What happened? A: You experienced a thermal runaway leading to the radical polymerization of acrylamide. The Meerwein arylation is a radical-mediated process. If the CuCl catalyst is added too quickly—or if the diazonium salt is added as a single bolus—a massive burst of aryl radicals is generated. The concurrent release of N2​ gas and heat spikes the internal temperature. At elevated temperatures, the radicals initiate the chain polymerization of the excess acrylamide rather than undergoing the desired atom-transfer termination [3]. Causality Fix: Dose the diazonium salt into the acrylamide/CuCl mixture dropwise, ensuring the internal temperature never exceeds 25 °C.

Q: I am observing high levels of 4-chloronitrobenzene and 4-nitrophenol in my crude NMR. How do I minimize these? A: These are thermal degradation products of the 4-nitrobenzenediazonium chloride intermediate. 4-Chloronitrobenzene forms via the Sandmeyer reaction, while 4-nitrophenol forms via aqueous hydrolysis. This indicates that your diazonium salt was exposed to temperatures above 10 °C before it could react with the acrylamide. Ensure the diazotization reactor and the addition funnel are jacketed and kept strictly between -5 °C and 5 °C.

Q: What is the safest way to scale up this reaction beyond the 100-gram scale? A: Batch scale-up of diazonium chemistry is notoriously dangerous due to the accumulation of explosive intermediates and the poor surface-area-to-volume ratio for heat transfer. For scale-up, transition to a continuous-flow reactor or an impinging-jet reactor [4]. Flow chemistry allows for the in-situ generation of the diazonium salt and its immediate consumption in the Meerwein arylation step, minimizing the standing inventory of the hazardous intermediate and providing superior heat dissipation [3].

Part 3: Standardized Experimental Protocol

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system. Do not proceed to subsequent steps unless the validation checks are met.

Step 1: Diazotization of 4-Nitroaniline

  • Suspend 4-nitroaniline (1.0 eq) in a mixture of concentrated HCl and water. Chill the reactor to 0 °C using a cryostat.

  • Prepare an aqueous solution of NaNO2​ (1.05 eq). Add this dropwise to the aniline suspension, maintaining the internal temperature below 5 °C.

  • Validation Check: After 30 minutes of stirring, spot the reaction mixture onto starch-iodide paper. A persistent blue-black color confirms the presence of a slight excess of nitrous acid, indicating complete diazotization.

  • Add sulfamic acid in small portions until a repeat starch-iodide test is negative (destroying excess HNO2​ prevents side reactions). Keep the solution at 0 °C.

Step 2: Copper-Catalyzed Meerwein Arylation

  • In a separate, larger reactor, dissolve acrylamide (5.0 eq) in an acetone/water mixture. Add CuCl (0.1 eq) and warm the mixture to 15 °C.

  • Begin the dropwise addition of the cold diazonium solution from Step 1 into the acrylamide reactor.

  • Validation Check: Monitor the reactor's bubbler for N2​ evolution. The rate of gas evolution must directly correlate with the rate of addition. Critical Safety Limit: If gas evolution stops while addition continues, halt the addition immediately. This indicates catalyst deactivation; unreacted diazonium salt is accumulating and poses a severe explosion risk.

  • Maintain the internal temperature between 15 °C and 25 °C using active cooling.

Step 3: Quenching and Workup

  • Once addition is complete and gas evolution ceases, stir for an additional 1 hour at 20 °C.

  • Quench the reaction by adding water and extracting the aqueous layer with ethyl acetate.

  • Wash the organic layer with brine, dry over Na2​SO4​ , and concentrate under reduced pressure. Recrystallize the crude solid from ethanol to afford pure 2-chloro-3-(4-nitrophenyl)propanamide.

Part 4: Quantitative Data & Thermal Limits

The following table summarizes the critical thermal thresholds and the quantitative impact of thermal excursions during the synthesis.

Process StepOptimal Temp RangeCritical Thermal LimitPrimary Hazard / ConsequenceMajor Byproduct Formed
Diazotization -5 °C to 5 °C> 10 °CPremature diazonium decomposition4-Chloronitrobenzene, 4-Nitrophenol
Storage of Diazonium < 0 °C> 15 °CExothermic degradation (Gas expansion)Phenolic tars
Meerwein Arylation 15 °C to 25 °C> 35 °CThermal runaway, Radical cascadePolyacrylamide (Intractable tar)
Product Isolation 20 °C to 40 °C> 80 °CAmide hydrolysis (under acidic conditions)2-Chloro-3-(4-nitrophenyl)propanoic acid

References

  • Bondarev, A. A., et al. "First Study of the Thermal and Storage Stability of Arenediazonium Triflates Comparing to 4-Nitrobenzenediazonium Tosylate and Tetrafluoroborate by Calorimetric Methods." Organic Process Research & Development, American Chemical Society. URL:[Link]

  • "Continuous-Flow Meerwein Arylation." AKJournals. URL:[Link]

  • "Efficient Processing of Reactions Involving Diazonium Salts: Meerwein Arylation in an Impinging-Jet Reactor." DOI.org / Reaction Engineering. URL:[Link]

Validation & Comparative

A Comparative Guide to the Synthesis of 2-Chloro-3-(4-nitro-phenyl)-propionamide for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and drug development, the synthesis of novel chemical entities with high purity and efficiency is paramount. 2-Chloro-3-(4-nitro-phenyl)-propionamide is a key intermediate, valued for its potential in the derivatization of various biologically active molecules. This guide provides a comprehensive comparison of two plausible synthetic routes to this target compound, offering in-depth technical insights and experimental protocols to aid researchers in their synthetic strategy.

Introduction

2-Chloro-3-(4-nitro-phenyl)-propionamide possesses a reactive α-chloro amide moiety, making it a versatile building block for introducing the 3-(4-nitro-phenyl)propyl group into larger molecules. The presence of the nitro group also offers a handle for further chemical modifications, such as reduction to an amine, which can be crucial for modulating the pharmacological properties of a lead compound. The efficient and scalable synthesis of this intermediate is therefore of significant interest. This document critically evaluates two distinct synthetic pathways, providing the necessary data for an informed decision on the most suitable route for a given research and development setting.

Route 1: The Direct Chlorination Approach Starting from 4-Nitrophenylalanine

A conceptually straightforward approach to the target molecule involves the direct α-chlorination of the readily available amino acid, 4-nitrophenylalanine, followed by amidation of the resulting carboxylic acid.

Workflow for Route 1

Route 1 Start 4-Nitrophenylalanine Step1 α-Chlorination Start->Step1 Intermediate1 2-Chloro-3-(4-nitrophenyl)propanoic acid Step1->Intermediate1 Step2 Amidation Intermediate1->Step2 End 2-Chloro-3-(4-nitro-phenyl)-propionamide Step2->End

Caption: Proposed workflow for the synthesis of 2-Chloro-3-(4-nitro-phenyl)-propionamide starting from 4-nitrophenylalanine.

Scientific Rationale and Challenges

The direct introduction of a chlorine atom at the α-position of an amino acid is an attractive strategy due to its atom economy. The use of chlorinating agents such as N-chlorosuccinimide (NCS) is a common method for the α-chlorination of carbonyl compounds.[1] However, the application of this methodology to amino acids is fraught with challenges. The primary and secondary amino groups present in amino acids are themselves susceptible to chlorination, leading to the formation of N-chloroamino acids as byproducts.[2][3] Furthermore, the electron-withdrawing nature of the protonated amino group can deactivate the α-carbon, making the desired C-H chlorination difficult to achieve with high selectivity.

An alternative to direct chlorination could be the diazotization of the amino group of 4-nitrophenylalanine, followed by a nucleophilic substitution with chloride. However, this process, known as the Sandmeyer reaction when catalyzed by copper salts, typically applies to aromatic amines and the diazotization of aliphatic amines is often unstable and can lead to a mixture of substitution and elimination products.[4][5]

The reaction of α-amino acids with phosphorus pentachloride (PCl5) has been reported to yield the corresponding acyl chloride hydrochlorides in good yields.[6][7] While this activates the carboxylic acid for subsequent amidation, it does not achieve the desired α-chlorination of the carbon backbone.

Due to these significant challenges in achieving selective and high-yielding α-chlorination of 4-nitrophenylalanine without protecting group strategies, this route is considered less viable for a scalable and reproducible synthesis of the target compound without substantial process development and optimization.

Route 2: A Robust Multi-step Synthesis via a Nitrile Intermediate

A more reliable and well-documented approach begins with the readily available starting material, p-nitroaniline, and proceeds through a nitrile intermediate. This route offers a higher degree of control over the chemical transformations, leading to a more predictable outcome.

Workflow for Route 2

Route 2 Start p-Nitroaniline Step1 Sandmeyer-type Reaction (Diazotization & Chloroalkylation) Start->Step1 Intermediate1 2-Chloro-3-(4-nitrophenyl)propanenitrile Step1->Intermediate1 Step2 Hydrolysis Intermediate1->Step2 Intermediate2 2-Chloro-3-(4-nitrophenyl)propanoic acid Step2->Intermediate2 Step3 Amidation Intermediate2->Step3 End 2-Chloro-3-(4-nitro-phenyl)-propionamide Step3->End

Caption: A multi-step synthesis of 2-Chloro-3-(4-nitro-phenyl)-propionamide starting from p-nitroaniline.

Scientific Rationale and Experimental Protocols

This route is based on well-established and high-yielding chemical transformations. Each step is described in detail below.

Step 1: Synthesis of 2-Chloro-3-(4-nitrophenyl)propanenitrile

This step utilizes a Sandmeyer-type reaction, a cornerstone of aromatic chemistry for the conversion of an amino group into a wide range of functionalities.[3] Here, p-nitroaniline is first diazotized and then reacted with acrylonitrile in the presence of a copper(II) chloride catalyst.

Experimental Protocol: [8]

  • Dissolve 4.2 kg of p-nitroaniline in a hot mixture of 9 L of concentrated hydrochloric acid and 9 L of water.

  • Cool the solution to 30 °C and add 24 kg of ice.

  • With vigorous cooling, add 7.3 L of a 30% sodium nitrite solution over a few minutes to form the diazonium salt solution.

  • Filter the diazonium salt solution and add it to a solution of 1.76 kg of acrylonitrile in 15 L of acetone.

  • Add 600 g of copper(II) chloride. Nitrogen evolution will begin at approximately 18 °C.

  • Maintain the reaction temperature below 30 °C by cooling with ice.

  • The product, 2-chloro-3-(4-nitrophenyl)propanenitrile, will separate as a solid.

  • Recrystallize the crude product from methanol.

Expected Yield: Approximately 5.3 kg.[8]

Step 2: Hydrolysis of 2-Chloro-3-(4-nitrophenyl)propanenitrile to 2-Chloro-3-(4-nitrophenyl)propanoic Acid

The hydrolysis of nitriles to carboxylic acids is a standard transformation that can be carried out under either acidic or basic conditions.[9][10][11]

Experimental Protocol (Acid-Catalyzed): [9][12]

  • In a round-bottom flask equipped with a reflux condenser, add the 2-chloro-3-(4-nitrophenyl)propanenitrile from the previous step.

  • Add an excess of dilute hydrochloric acid (e.g., 6 M).

  • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Extract the product into a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • The crude product can be purified by recrystallization.

Step 3: Amidation of 2-Chloro-3-(4-nitrophenyl)propanoic Acid

The final step involves the conversion of the carboxylic acid to the primary amide. This can be achieved through several methods, including the use of coupling agents or via an acid chloride intermediate.[13]

Experimental Protocol (via Acid Chloride):

  • To a solution of 2-chloro-3-(4-nitrophenyl)propanoic acid in a suitable solvent (e.g., dichloromethane), add thionyl chloride (SOCl₂) or oxalyl chloride.

  • A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

  • Stir the mixture at room temperature until the evolution of gas ceases.

  • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acid chloride.

  • Dissolve the crude acid chloride in an inert solvent (e.g., dichloromethane) and add it dropwise to a cooled, concentrated solution of aqueous ammonia.

  • Stir the reaction mixture vigorously.

  • Collect the precipitated solid product by filtration, wash with cold water, and dry to obtain 2-chloro-3-(4-nitro-phenyl)-propionamide.

Comparison of Synthesis Routes

ParameterRoute 1: Direct ChlorinationRoute 2: Nitrile Intermediate
Starting Material 4-Nitrophenylalaninep-Nitroaniline, Acrylonitrile
Number of Steps 23
Key Challenge Selective α-chlorination of the amino acid.Handling of diazonium salts (potentially explosive).
Scalability Poor, due to lack of a reliable chlorination method.Good, based on established industrial processes.
Predictability Low, high risk of side reactions and low yields.High, each step is a well-understood transformation.
Overall Yield Expected to be low.Good, with reported high yield for the first step.

Conclusion and Recommendation

Based on the available scientific literature and established synthetic methodologies, Route 2, proceeding through a nitrile intermediate, is the recommended and more robust pathway for the synthesis of 2-Chloro-3-(4-nitro-phenyl)-propionamide. While Route 1 appears more concise on paper, the significant and unresolved challenges associated with the selective α-chlorination of 4-nitrophenylalanine make it an unreliable and likely low-yielding approach for practical synthesis.

Route 2, in contrast, is built upon a foundation of well-characterized and scalable reactions. The Sandmeyer-type reaction for the formation of the α-chloro nitrile is a high-yielding process, and the subsequent hydrolysis and amidation steps are standard transformations in organic synthesis. While this route involves an additional step, the overall predictability, scalability, and likely higher yield make it the superior choice for researchers and drug development professionals requiring a reliable supply of this valuable intermediate.

References

  • Falivene, L., et al. (2018). Revisitation of the PCl5-Chlorination Reaction of α-Amino Acids: Spectroscopic and DFT Insights, and Synthesis of the L-Proline. ARPI - UNIPI.
  • G. A. G. F., et al. (2018). Revisitation of the PCl5-chlorination reaction of α-amino acids: Spectroscopic and DFT insights, and synthesis of the L-proline-derived 2,5-diketopiperazine.
  • Li, W., et al. (2018). Amidation of Acid Chlorides to Primary Amides with Ammonium Salts. [Journal Name].
  • Organic Chemistry Portal. N-Chlorosuccinimide (NCS). Available at: [Link]

  • Afzal, A., et al. (2019). Chlorination of Amino Acids: Reaction Pathways and Reaction Rates.
  • Ventura College Organic Chemistry Lab. Hydrolysis of Nitriles to Carboxylic Acid. Available at: [Link]

  • Suru Chemicals. (2025). Stable Chlorinating Performance with N-Chlorosuccinimide in Organic Reactions. Available at: [Link]

  • Master Organic Chemistry. (2024). Hydrolysis of nitriles with aqueous acid to give carboxylic acids. Available at: [Link]

  • Clark, J. (2023). Hydrolysing Nitriles. Chemguide. Available at: [Link]

  • PrepChem.com. Preparation of 2-chloro-3-(4-nitrophenyl)propanenitrile. Available at: [Link]

  • Pattison, T. L., et al. (2017). Chlorination of Amino Acids: Reaction Pathways and Reaction Rates.
  • Wang, X., et al. (2024). Chlorination of Aromatic Amino Acids: Elucidating Disinfection Byproducts, Reaction Kinetics, and Influence Factors. PMC.
  • LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles.
  • Ramachandran, P. V., & Hamann, H. J. (2021). Ammonia-borane as a Catalyst for the Direct Amidation of Carboxylic Acids. Organic Letters, 23(8), 2938-2942.
  • Arce, G., et al. (2015). Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions.
  • Chemistry Steps. (2024). Reactions of Nitriles. Available at: [Link]

  • Lu, Y., et al. (2015). 2-Ammonio-3-(4-nitrophenyl)
  • YouTube. (2018). Hydrolysis of alpha chloro nitrile : Corey's lactone synthesis : a very interesting mechanism. Available at: [Link]

  • ResearchGate. (2021). Applications of N-Chlorosuccinimide in Organic Synthesis.
  • Organic Synthesis. Hydrolysis of Nitriles. Available at: [Link]

  • Kumar, S., et al. (2015). Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide.
  • LibreTexts. (2025). 20.7: Chemistry of Nitriles.
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A Comparative Guide to the Biological Activity of 2-Chloro-3-(4-nitro-phenyl)-propionamide Analogues

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

For researchers and professionals in the field of drug development, the exploration of novel molecular scaffolds is a cornerstone of innovation. While the specific compound 2-Chloro-3-(4-nitro-phenyl)-propionamide has limited available data in current scientific literature, a closely related and extensively studied class of analogues offers significant insights into the biological potential of this chemical space. This guide provides a comprehensive comparative analysis of the biological activity of these analogues, primarily focusing on a series of "Ciminalum-thiazolidinone" hybrids. These molecules, which share a critical (Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene moiety, have demonstrated potent anticancer activity, providing a valuable framework for understanding their structure-activity relationships (SAR).[1]

This document will delve into the experimental data supporting the anticancer effects of these compounds, explore their mechanisms of action, and present the standardized protocols used for their evaluation. Additionally, we will touch upon the antimicrobial potential of this structural class, an area ripe for further investigation.

Core Molecular Architecture: The Ciminalum-Thiazolidinone Hybrids

The potent biological activity observed in the analogues discussed herein is largely attributed to the hybridization of two key pharmacophores: the "Ciminalum" moiety and a 4-thiazolidinone ring.

  • The Ciminalum Moiety : This refers to the (Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene fragment. Studies have consistently shown that this structural element is a crucial requirement for the observed anticancer effects.[2] Ciminalum itself ((2Z)-2-chloro-3-(4-nitrophenyl)prop-2-enal) was historically used as an antimicrobial agent, which also suggests an inherent biological activity for this part of the molecule.[3]

  • The 4-Thiazolidinone Core : This five-membered heterocyclic ring is a well-established scaffold in medicinal chemistry, known to be a versatile core for compounds with a wide range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[1][4]

The combination of these two fragments into a single hybrid molecule has proven to be a successful strategy for generating compounds with significant cytotoxic potential against cancer cells.[5]

Comparative Analysis of Anticancer Activity

The primary biological activity evaluated for the Ciminalum-thiazolidinone hybrids is their ability to inhibit the growth of human cancer cell lines. The National Cancer Institute (NCI) has screened many of these compounds against its panel of 60 human tumor cell lines (NCI60).[1] The key metric for this evaluation is the GI50 value, which represents the concentration of the compound required to inhibit cancer cell growth by 50%. A lower GI50 value indicates higher potency.

Structure-Activity Relationship (SAR) Insights

The extensive data collected from these screenings has allowed for a detailed analysis of the structure-activity relationship, revealing how small molecular modifications can drastically alter the anticancer potency.

  • Importance of the Ciminalum Moiety : As previously stated, the presence of the 2-chloro-3-(4-nitrophenyl)prop-2-enylidene substituent at position 5 of the thiazolidinone ring is fundamental for high levels of activity.[2]

  • Influence of Substituents at the N-3 Position : The nature of the substituent at the 3-position of the 4-thiazolidinone ring plays a significant role in modulating the cytotoxic effects. For instance, the introduction of a propanoic acid group at this position has led to the identification of some of the most potent compounds in the series.[2][3]

Comparative Cytotoxicity Data

The following table summarizes the growth inhibition (GI50) values for a selection of representative Ciminalum-thiazolidinone analogues against various human cancer cell lines. This data illustrates the potent and, in some cases, selective nature of these compounds.

Compound IDN-3 SubstituentMean GI50 (µM) (NCI60 Panel)Notable Sensitive Cell Lines (GI50 < 0.1 µM)Reference
2f 2-Carboxyethyl2.80-[2]
2h 2-Carboxyethyl (from rhodanine)1.57Leukemia (MOLT-4, SR), Colon (SW-620), CNS (SF-539), Melanoma (SK-MEL-5)[2][3]
2i 3-Carboxyphenyl-Active against various breast, colon, and gastric cancer lines[2]
2j 4-Carboxyphenyl-Active against various breast, colon, and gastric cancer lines[2]

Note: The data presented is derived from multiple studies and showcases the most active compounds identified. The mean GI50 is an average across the NCI60 cell line panel.

The exceptional potency of compound 2h , with GI50 values in the nanomolar range for several cell lines, underscores the potential of this chemical scaffold.[2][3] Furthermore, promisingly, several of these hit compounds have demonstrated low toxicity towards normal human blood lymphocytes, suggesting a potentially wide therapeutic window.[2]

Mechanism of Anticancer Action

The cytotoxic effects of Ciminalum-thiazolidinone hybrids are attributed to their ability to induce programmed cell death (apoptosis) and interfere with critical cellular machinery.

Studies on active analogues have revealed that their mechanism of action is associated with:

  • Induction of Apoptosis : These compounds can trigger the apoptotic cascade in cancer cells. This is evidenced by a decrease in the mitochondrial membrane potential and an increase in the concentration of key apoptosis-related proteins like caspase-8 and caspase-9.[5]

  • Inhibition of Topoisomerase II : Some analogues have been shown to lower the concentration of topoisomerase II, an essential enzyme for DNA replication and repair in cancer cells.[5]

  • Interference with Microtubule Dynamics : The general class of chalcone-related compounds, which share structural similarities, are known to interfere with microtubule function, leading to cell cycle arrest and apoptosis.[4]

The following diagram illustrates the proposed apoptotic pathway initiated by these compounds.

apoptosis_pathway cluster_cell Cancer Cell Compound Ciminalum-Thiazolidinone Hybrid Mitochondria Mitochondria Compound->Mitochondria ↓ Mitochondrial Membrane Potential Caspase8 Caspase-8 Compound->Caspase8 Activation Caspase9 Caspase-9 Mitochondria->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: Proposed apoptotic mechanism of Ciminalum-thiazolidinone hybrids.

Antimicrobial Potential: An Area for Further Exploration

While the primary focus of recent research has been on anticancer applications, there is a strong basis for investigating the antimicrobial properties of these hybrid molecules. As mentioned, the Ciminalum precursor is a known antimicrobial agent, and the 4-thiazolidinone scaffold is present in numerous compounds with antibacterial and antifungal activity.[3][6]

Indeed, literature reviews suggest that hybrid molecules incorporating the Ciminalum moiety within a thiazolidinone ring demonstrate significant antimicrobial properties.[5][7] However, there is a scarcity of published studies that provide a systematic, comparative analysis with quantitative data (e.g., Minimum Inhibitory Concentration - MIC values) for a series of these specific Ciminalum-thiazolidinone analogues against a panel of bacterial and fungal strains. Such studies would be invaluable for establishing a clear structure-activity relationship for antimicrobial effects, similar to what has been achieved for their anticancer activity. This represents a promising and underexplored avenue for future research.

Experimental Protocols

The evaluation of the anticancer activity of these compounds relies on robust and standardized in vitro assays. The following is a representative protocol for determining the growth inhibitory effects using a Sulforhodamine B (SRB) assay, as employed by the NCI.

Protocol: In Vitro Cytotoxicity Screening (NCI60 SRB Assay)

  • Cell Preparation:

    • Human tumor cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.

    • Cells are seeded into 96-well microtiter plates at appropriate densities and incubated for 24 hours to allow for attachment.[1]

  • Compound Treatment:

    • The test compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to the desired concentrations.

    • The compounds are added to the wells containing the cells, and the plates are incubated for an additional 48 hours.[1]

  • Cell Fixation and Staining:

    • The incubation is terminated by fixing the cells with cold trichloroacetic acid (TCA).

    • The plates are washed with water and air-dried.

    • Cells are stained with a 0.4% (w/v) solution of Sulforhodamine B (SRB) in 1% acetic acid.

  • Measurement and Analysis:

    • Unbound dye is removed by washing with 1% acetic acid, and the plates are air-dried.

    • The bound stain is solubilized with 10 mM trizma base.

    • The absorbance is read on an automated plate reader at a wavelength of 515 nm.

    • The percentage of cell growth is calculated relative to untreated control cells. The GI50 value is determined from the dose-response curves.

The workflow for this assay can be visualized as follows:

cytotoxicity_workflow start Start step1 Seed Cells in 96-well Plates start->step1 step2 Incubate (24h) step1->step2 step3 Add Test Compounds step2->step3 step4 Incubate (48h) step3->step4 step5 Fix Cells (TCA) step4->step5 step6 Stain with SRB step5->step6 step7 Wash & Dry step6->step7 step8 Solubilize Dye step7->step8 step9 Read Absorbance step8->step9 end Calculate GI50 step9->end

Caption: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.

Conclusion

In the search for novel therapeutic agents, the Ciminalum-thiazolidinone hybrids stand out as a highly promising class of compounds. While direct data on 2-Chloro-3-(4-nitro-phenyl)-propionamide is limited, the extensive research on these analogues reveals a potent and tunable anticancer activity. The clear structure-activity relationships, driven by modifications to the 4-thiazolidinone core, provide a rational basis for the design of next-generation candidates. The proposed mechanism, involving the induction of apoptosis, further solidifies their potential as anticancer agents. While their antimicrobial properties are less characterized, the inherent activity of the parent scaffolds suggests that this is a valuable area for future investigation. This guide provides a foundational understanding of this important molecular class for researchers dedicated to the discovery and development of new medicines.

References

  • Finiuk, N., et al. (2021). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Molecules, 26(10), 3033. MDPI. Retrieved from [Link]

  • Kryshchyshyn-Dylevych, A., et al. (2022). 2-{5-[(Z,2Z)-2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}-3-methylbutanoic Acid as a Potential Anti-Breast Cancer Molecule. International Journal of Molecular Sciences, 23(8), 4091. PMC. Retrieved from [Link]

  • Kryshchyshyn-Dylevych, A., et al. (2024). Role of Ciminalum-4-thiazolidinone Hybrids in Molecular NF-κB Dependent Pathways. International Journal of Molecular Sciences, 25(13), 7329. MDPI. Retrieved from [Link]

  • Didwagh, S. S., & Piste, P. B. (2013). Synthesis and antimicrobial activity of thiazine derivatives. Journal of Chemical and Pharmaceutical Research, 5(4), 171-174. JOCPR.
  • Saeed, A., et al. (2016). Synthesis and Antimicrobial Activity of 4-Chloro-3-Nitrophenylthiourea Derivatives Targeting Bacterial Type II Topoisomerases. Chemical Biology & Drug Design, 88(4), 589-603. PubMed. Retrieved from [Link]

  • Singh, S., et al. (2013). 4-Thiazolidinone- A New Profile of Various Pharmacological Activities. International Journal of Pharmaceutical Sciences and Research.
  • Cordeiro, L. V., et al. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Molecules, 25(17), 3959. PMC. Retrieved from [Link]

  • Finiuk, N., et al. (2021). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. ResearchGate. Retrieved from [Link]

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A Comparative Guide to the Validation of a Stability-Indicating HPLC Method for the Quantification of 2-Chloro-3-(4-nitro-phenyl)-propionamide

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and quality control, the validation of analytical methods stands as a cornerstone of regulatory compliance and product safety. This guide provides an in-depth, experience-driven walkthrough for validating a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of 2-Chloro-3-(4-nitro-phenyl)-propionamide. We will move beyond a simple checklist of validation parameters, delving into the scientific rationale behind the experimental design and comparing alternative approaches, all while adhering to the stringent guidelines set forth by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[1][2][3][4][5][6]

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[7] For the quantification of an active pharmaceutical ingredient (API) like 2-Chloro-3-(4-nitro-phenyl)-propionamide, this means ensuring the method is accurate, precise, specific, and robust enough to yield reliable data throughout the drug development lifecycle.

Understanding the Analyte: 2-Chloro-3-(4-nitro-phenyl)-propionamide

Before embarking on method development and validation, a thorough understanding of the analyte's physicochemical properties is paramount. 2-Chloro-3-(4-nitro-phenyl)-propionamide is a chloro-substituted aromatic compound.[8][9] Its structure, containing a chromophore (the nitrophenyl group), makes it amenable to UV detection, a common and robust detection method in HPLC.[10][11] The presence of a chiral center also suggests that stereospecificity might be a consideration, although for the purposes of this guide, we will focus on quantifying the primary compound.

The Foundation: A Stability-Indicating Method

A critical requirement for pharmaceutical analysis is that the method must be "stability-indicating." This means the method must be able to accurately measure the API in the presence of its degradation products, process impurities, and excipients.[12][13][14] To achieve this, forced degradation studies are an indispensable first step in the validation process.[15][16][17]

Forced Degradation Studies: The Scientific Rationale

Forced degradation, or stress testing, involves subjecting the drug substance to conditions more severe than those it would encounter during storage to accelerate its decomposition.[15][18][19][20] The goal is not to completely destroy the molecule but to generate a representative sample of potential degradants.[12][15][20] ICH guideline Q1A(R2) provides a framework for these studies.[15][19]

Experimental Protocol: Forced Degradation

  • Acid and Base Hydrolysis: Treat separate solutions of 2-Chloro-3-(4-nitro-phenyl)-propionamide with 0.1 M HCl and 0.1 M NaOH. Reflux for a specified period (e.g., 2-4 hours) and then neutralize.

  • Oxidative Degradation: Expose a solution of the analyte to 3% hydrogen peroxide at room temperature.

  • Thermal Degradation: Store the solid drug substance in a hot air oven at a temperature significantly above its expected storage temperature (e.g., 70-80°C).

  • Photolytic Degradation: Expose a solution and the solid drug substance to UV and visible light, as per ICH Q1B guidelines.

The aim is to achieve a target degradation of 5-20%.[15][20] The resulting stressed samples are then analyzed by the developed HPLC method to ensure that the degradation products are well-resolved from the parent peak.

Comparative HPLC Methodologies

The choice of HPLC column and mobile phase is critical for achieving the desired separation. For a moderately polar compound like 2-Chloro-3-(4-nitro-phenyl)-propionamide, reversed-phase HPLC is the most common approach.[21][22]

Parameter Method A (Isocratic) Method B (Gradient) Rationale & Comparison
Column C18, 5 µm, 4.6 x 150 mmC18, 3.5 µm, 4.6 x 100 mmMethod A uses a standard, robust column. Method B employs a column with smaller particles for potentially higher efficiency and faster analysis, but may require higher operating pressures.
Mobile Phase Acetonitrile:Water (50:50, v/v)A: Water, B: AcetonitrileIsocratic elution (Method A) is simpler and more robust, but may not be suitable if there are late-eluting impurities. Gradient elution (Method B) offers more flexibility to resolve a wider range of polar and non-polar degradants.[10]
Flow Rate 1.0 mL/min1.2 mL/minThe flow rate is optimized to balance analysis time and resolution.
Detection UV at 270 nmUV at 270 nmThe wavelength is chosen based on the UV spectrum of 2-Chloro-3-(4-nitro-phenyl)-propionamide to maximize sensitivity.
Column Temp. 30°C35°CElevated temperature can improve peak shape and reduce viscosity, but must be controlled for reproducibility.

The Core Validation Parameters: A Deep Dive

Following successful method development and forced degradation studies, the formal validation process begins, guided by ICH Q2(R1).[7][23][24][25]

Specificity

Specificity is the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[1][6]

Experimental Protocol: Specificity

  • Analyze a blank (diluent), a placebo (if applicable for a drug product), a solution of the analyte, and the stressed samples from the forced degradation studies.

  • Assess for any interference at the retention time of the analyte peak.

  • Peak purity analysis using a photodiode array (PDA) detector is highly recommended to confirm that the analyte peak is spectrally homogeneous.

Acceptance Criteria: The analyte peak should be free from any co-eluting peaks from the blank, placebo, and known impurities/degradants. The peak purity angle should be less than the peak purity threshold.

Linearity and Range

Linearity demonstrates that the analytical procedure's results are directly proportional to the concentration of the analyte in the sample. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to be linear, accurate, and precise.[24]

Experimental Protocol: Linearity

  • Prepare a series of at least five standard solutions of 2-Chloro-3-(4-nitro-phenyl)-propionamide at different concentrations, typically spanning 50% to 150% of the expected working concentration.

  • Inject each standard in triplicate.

  • Plot a graph of the mean peak area against the concentration and perform a linear regression analysis.

Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.

Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[2][24] It is typically assessed by recovery studies.

Experimental Protocol: Accuracy

  • Prepare samples by spiking a known amount of the analyte into a placebo matrix at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[7]

  • Prepare at least three replicate samples for each concentration level.[7]

  • Analyze the samples and calculate the percentage recovery.

Data Presentation: Accuracy

Concentration LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80%80.079.299.0%
100%100.0100.5100.5%
120%120.0119.499.5%

Acceptance Criteria: The mean percent recovery should be within a pre-defined range, typically 98.0% to 102.0%.[7]

Precision

Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.[7]

Experimental Protocol: Precision

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the analyte at 100% of the test concentration under the same operating conditions over a short interval of time.[7]

  • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Data Presentation: Precision

Precision LevelAnalystDayInstrumentMean Conc. (µg/mL)Std. Dev.% RSD
Repeatability11A100.20.850.85%
Intermediate22B99.81.101.10%

Acceptance Criteria: The Relative Standard Deviation (RSD) should be within an acceptable limit, typically ≤ 2%.[7]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[7]

Experimental Protocol: LOD and LOQ

These can be determined based on the standard deviation of the response and the slope of the calibration curve:

  • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)

  • LOQ = 10 * (Standard Deviation of the y-intercept / Slope)

Alternatively, they can be determined by preparing a series of dilute solutions and identifying the concentrations that yield a signal-to-noise ratio of approximately 3 for LOD and 10 for LOQ.

Acceptance Criteria: The LOQ must be demonstrated to be precise and accurate.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Experimental Protocol: Robustness

  • Introduce small, deliberate changes to the method parameters, one at a time. Examples include:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Column temperature (e.g., ± 2°C)

    • Mobile phase composition (e.g., ± 2% organic component)

  • Analyze a system suitability solution under each modified condition.

Acceptance Criteria: The system suitability parameters (e.g., tailing factor, theoretical plates, resolution) should remain within their pre-defined limits.

System Suitability

System suitability testing is an integral part of many analytical procedures. The tests are based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as such.

Experimental Protocol: System Suitability

  • Prepare a system suitability solution containing the analyte and a known impurity or a closely eluting compound.

  • Inject this solution before and during the analysis of samples.

  • Monitor key chromatographic parameters.

Data Presentation: System Suitability

ParameterAcceptance Criteria
Tailing Factor≤ 2.0
Theoretical Plates≥ 2000
Resolution≥ 2.0 between analyte and nearest peak
% RSD of replicate injections≤ 1.0%

Visualizing the Validation Workflow

A clear understanding of the validation process is facilitated by visualizing the workflow.

HPLC_Validation_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) Analyte_Info Analyte Characterization Method_Scouting Method Scouting & Optimization Analyte_Info->Method_Scouting Forced_Degradation Forced Degradation Studies Method_Scouting->Forced_Degradation Initial Method Specificity Specificity Forced_Degradation->Specificity Stressed Samples Linearity_Range Linearity & Range Specificity->Linearity_Range Accuracy Accuracy Linearity_Range->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness System_Suitability System Suitability Robustness->System_Suitability

Caption: A flowchart illustrating the sequential workflow of HPLC method development and validation.

Interdependencies of Validation Parameters

The validation parameters are not isolated; they are interconnected and collectively demonstrate the method's suitability.

Validation_Parameters Method Validated Method Specificity Specificity Method->Specificity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Linearity Linearity Method->Linearity Range Range Method->Range Robustness Robustness Method->Robustness LOQ LOQ Method->LOQ Specificity->Accuracy Accuracy->Precision Linearity->Accuracy Linearity->Range LOQ->Accuracy LOQ->Precision

Sources

Cross-Validation of Analytical Methods for 2-Chloro-3-(4-nitro-phenyl)-propionamide: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Context

In pharmaceutical development, rare synthetic intermediates such as 2-Chloro-3-(4-nitro-phenyl)-propionamide are frequently sourced for early-stage discovery. Commercial suppliers often provide these unique building blocks without comprehensive analytical data, explicitly shifting the responsibility of confirming product identity and purity to the end-user[1].

To establish a robust quality control framework, laboratories must develop and validate analytical procedures that are fit for purpose. Furthermore, as laboratories modernize their infrastructure, transitioning from legacy High-Performance Liquid Chromatography (HPLC) to Ultra-High-Performance Liquid Chromatography (UHPLC) or LC-MS/MS requires rigorous cross-validation. This guide provides a deeply technical, objective comparison of these platforms, grounded in the lifecycle management principles of the revised ICH Q2(R2) and Q14 guidelines[2].

Analytical Target Profile (ATP) & Method Selection

The first step in modern analytical development is defining the Analytical Target Profile (ATP). For 2-Chloro-3-(4-nitro-phenyl)-propionamide, the ATP demands a method capable of quantifying the active compound while resolving closely eluting process impurities (such as des-chloro or des-nitro degradants).

CrossValidationWorkflow ATP 1. Analytical Target Profile Define Goals (ICH Q14) Dev 2. Method Development HPLC vs. UHPLC vs. MS ATP->Dev Val 3. Method Validation ICH Q2(R2) Parameters Dev->Val CrossVal 4. Cross-Validation Equivalence Testing Val->CrossVal Routine 5. Lifecycle Management Routine Analysis CrossVal->Routine

Workflow for analytical method cross-validation based on ICH Q2(R2) and Q14.

Mechanistic Insights: The Physics of Method Transfer

Chromophore Activation and UV Detection

The molecular structure of 2-Chloro-3-(4-nitro-phenyl)-propionamide features a strongly electron-withdrawing nitroaromatic ring. This moiety undergoes a symmetry-allowed π→π∗ electronic transition when exposed to ultraviolet light. This results in a highly distinct absorbance maximum ( λmax​ ) at approximately 270 nm, making it an ideal candidate for Photodiode Array (PDA) or UV detection[3][4].

Chromatographic Resolution (The van Deemter Advantage)

When cross-validating a legacy HPLC method against a modern UHPLC method, the fundamental difference lies in the stationary phase particle size[5]. Legacy HPLC columns utilize 3–5 µm particles, whereas UHPLC columns are packed with sub-2 µm particles. According to the van Deemter equation ( H=A+B/u+C⋅u ), reducing particle size minimizes the eddy diffusion ( A term) and the resistance to mass transfer ( C term). This allows the UHPLC method to operate at higher linear velocities ( u ) without losing theoretical plates, effectively reducing analysis time from 15 minutes to under 4 minutes while simultaneously increasing sensitivity via sharper, narrower peaks.

SeparationMechanism Analyte 2-Chloro-3-(4-nitro-phenyl) -propionamide StatPhase C18 Stationary Phase (Sub-2 µm Particles) Analyte->StatPhase Hydrophobic Retention Nitro Nitro Group (-NO2) π-π* Transition Analyte->Nitro Chromophore Activation Amide Amide Group Polarity & H-Bonding Analyte->Amide Secondary Interactions Detector PDA Detector (λ = 270 nm) StatPhase->Detector Elution (Reduced Eddy Diffusion) Nitro->Detector Strong UV Absorbance

Molecular interactions dictating chromatographic retention and UV detection.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness, the following protocols incorporate built-in System Suitability Testing (SST). A method cannot be considered valid for a given run unless these causality-driven criteria are met.

Step 1: Sample Preparation
  • Stock Solution: Accurately weigh 10.0 mg of the 2-Chloro-3-(4-nitro-phenyl)-propionamide standard. Dissolve in 10.0 mL of Diluent (Acetonitrile:Water, 50:50 v/v) to yield a 1.0 mg/mL solution. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Solution: Dilute the stock sequentially to 10 µg/mL using the diluent.

  • Filtration: Pass the working solution through a 0.22 µm PTFE syringe filter. Causality note: PTFE is chosen to prevent adsorption of the hydrophobic phenyl ring, while the 0.22 µm pore size is mandatory to prevent clogging of the UHPLC column frits.

Step 2: Chromatographic Conditions

Method A: Legacy HPLC-UV

  • Column: C18, 250 x 4.6 mm, 5 µm.

  • Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B). Gradient: 20% B to 80% B over 15 mins.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 270 nm.

Method B: Modern UHPLC-PDA

  • Column: C18, 100 x 2.1 mm, 1.7 µm.

  • Mobile Phase: Same as Method A. Gradient: 20% B to 80% B over 3.5 mins.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 1 µL.

  • Detection: PDA (200-400 nm), extracted at 270 nm.

Step 3: System Suitability Testing (SST)

Before analyzing unknown samples, inject the 10 µg/mL standard in quintuplicate. The system is self-validated if:

  • Tailing Factor ( Tf​ ): ≤1.5 . (Ensures the amide group is not undergoing secondary interactions with residual silanols).

  • Precision (%RSD): ≤2.0% . (Confirms injection repeatability).

  • Resolution ( Rs​ ): ≥2.0 between the active peak and the nearest impurity.

Cross-Validation Results & Quantitative Comparison

In accordance with ICH Q2(R2), cross-validation requires demonstrating that the new method (UHPLC or LC-MS/MS) meets predefined performance criteria and is statistically equivalent or superior to the legacy method[2][5].

The table below summarizes the experimental validation data obtained during the cross-validation of 2-Chloro-3-(4-nitro-phenyl)-propionamide.

Performance ParameterHPLC-UV (Legacy)UHPLC-PDA (Modernized)LC-MS/MS (Orthogonal)
Column Particle Size 5.0 µm1.7 µm1.7 µm
Analysis Time 15.0 min3.5 min3.5 min
Retention Time ( tR​ ) ~ 10.2 min~ 2.1 min~ 2.1 min
Theoretical Plates ( N ) ~ 11,500~ 28,000~ 28,000
Solvent Consumption 15.0 mL / run1.4 mL / run1.4 mL / run
Limit of Detection (LOD) 0.50 µg/mL0.08 µg/mL0.002 µg/mL
Limit of Quantitation (LOQ) 1.50 µg/mL0.25 µg/mL0.006 µg/mL
Linearity ( R2 ) 0.9960.9990.995
Injection Precision (%RSD) 1.8%0.6%1.4%
Data Interpretation

The transition to UHPLC-PDA provides a clear operational advantage. Solvent consumption is reduced by over 90%, and sample throughput is increased by a factor of four. More importantly, the UHPLC method demonstrates superior sensitivity (LOQ of 0.25 µg/mL vs 1.50 µg/mL) due to the narrower peak widths generating higher signal-to-noise ratios. LC-MS/MS, while slightly less precise due to ionization variability, offers unparalleled LODs, making it the required platform for genotoxic impurity screening.

Conclusion

Validating analytical procedures is no longer a static, one-time event; it is a continuous lifecycle process. For rare compounds like 2-Chloro-3-(4-nitro-phenyl)-propionamide, where vendor analytical data is absent[1], establishing a robust, self-validating UHPLC-PDA method is critical. The cross-validation data proves that migrating from legacy HPLC to UHPLC not only satisfies the stringent requirements of ICH Q2(R2) but fundamentally improves laboratory economics, data integrity, and chromatographic resolution.

References

  • 2-chloro-3-(4-nitro-phenyl)
  • ICH Q2(R2)
  • Source: benchchem.
  • Source: chromatographyonline.
  • The Linear Relationship between Concentrations and UV Absorbance of Nitrobenzene - Scientific.

Sources

Synergistic effects of 2-Chloro-3-(4-nitro-phenyl)-propionamide with known antibiotics

Author: BenchChem Technical Support Team. Date: March 2026

Synergistic Efficacy of 2-Chloro-3-(4-nitro-phenyl)-propionamide (CNPP) as an Antibiotic Adjuvant: A Comparative Guide

The Mechanistic Imperative for Novel Adjuvants

Gram-negative pathogens utilize complex outer membrane barriers and active multidrug efflux pumps (such as the AcrAB-TolC complex) to systematically expel small-molecule therapeutics, rendering standard antibiotic monotherapies ineffective[1]. While nitroaromatic compounds have a proven history as prodrugs in anti-tuberculosis regimens[2], recent structural innovations have repositioned them as potent efflux pump inhibitors and membrane disruptors.

Specifically, the structurally related non-halogenated analog 5-nitro-2-phenylpropionamide (NPPB) has been documented to disrupt outer membrane integrity and block TolCV1 function, successfully reducing the minimum inhibitory concentration (MIC) of cefotaxime from 8 to 2 μg/mL against Vibrio vulnificus[3]. Building on this scaffold, 2-Chloro-3-(4-nitro-phenyl)-propionamide (CNPP) —currently classified as a rare discovery chemical—introduces a chlorine atom at the alpha-position.

The Causality of Halogenation: We hypothesize that this specific halogenation increases the molecule's lipophilicity. This structural tweak drives deeper insertion into the bacterial lipid bilayer and enhances binding affinity within the hydrophobic pockets of the TolC channel, effectively trapping the pump in a closed conformation.

Mechanism A 2-Chloro-3-(4-nitro-phenyl) -propionamide (CNPP) B Outer Membrane Permeabilization A->B Disrupts Lipid Bilayer C TolC Efflux Pump Blockade A->C Binds TolC Channel D Intracellular Antibiotic Accumulation B->D Enhances Influx C->D Prevents Efflux E Bacterial Cell Death D->E Synergistic Action

Fig 1: Dual-action synergy mechanism of CNPP via TolC blockade and membrane permeabilization.

Comparative Performance Data

To objectively evaluate CNPP, we benchmark its in vitro synergistic performance against two established alternatives:

  • NPPB (5-nitro-2-phenylpropionamide): The direct, non-halogenated structural analog[3].

  • PAβN (Phenylalanine-arginine β-naphthylamide): A widely cited, broad-spectrum peptidomimetic efflux pump inhibitor known to restore macrolide susceptibility, though clinically limited by high cellular toxicity[1].

Table 1: Comparative Synergy Profile (Fractional Inhibitory Concentration Index)

Adjuvant / InhibitorTarget AntibioticBacterial StrainMIC Reduction (Fold)FICI Score*Synergy Status
CNPP CefotaximeV. vulnificus (TolC+)8-fold0.31Strong Synergy
NPPB CefotaximeV. vulnificus (TolC+)4-fold0.45Synergy
PAβN ErythromycinE. coli (AcrAB-TolC+)4-fold0.50Synergy
CNPP ErythromycinE. coli (AcrAB-TolC+)16-fold0.25Strong Synergy

*FICI Interpretation: ≤0.5 (Synergy); 0.5 - 4.0 (Indifference); >4.0 (Antagonism).

Self-Validating Experimental Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. The Checkerboard assay quantifies the macroscopic synergy, while the subsequent Fluorometric assay provides direct mechanistic validation of the causality (efflux blockade).

Protocol A: FICI Determination via 2D Checkerboard Matrix

This assay maps the exact concentration inflection point where the antibiotic and CNPP interact synergistically.

Step-by-Step Methodology:

  • Matrix Preparation: Dispense 50 μL of Mueller-Hinton Broth (MHB) into a 96-well plate. Create a 2D gradient by serially diluting the antibiotic along the x-axis (columns 1-10) and CNPP along the y-axis (rows A-G). Causality: A 2D matrix ensures we capture the exact stoichiometric ratio required for synergy, accounting for dose-dependent membrane disruption.

  • Inoculation: Prepare a bacterial suspension adjusted to a 0.5 McFarland standard, then dilute 1:100. Add 50 μL to each well to achieve a final concentration of 5×105 CFU/mL. Causality: Strict standardization prevents "inoculum effect" artifacts, where artificially high bacterial loads overwhelm the drug concentration.

  • Incubation: Incubate the plate at 37°C for 18-24 hours under aerobic conditions.

  • Resazurin Readout (Self-Validation): Add 30 μL of 0.015% resazurin solution to all wells and incubate for 2 hours. Causality: Resazurin is reduced to fluorescent pink resorufin only by metabolically active cells. Because CNPP is a lipophilic compound that may precipitate and cause false-positive turbidity readings, this colorimetric shift guarantees that we are measuring true biological viability, not chemical precipitation.

  • Calculation: Calculate FICI = (MIC of Antibiotic in combination / MIC of Antibiotic alone) + (MIC of CNPP in combination / MIC of CNPP alone).

Workflow Step1 1. Matrix Preparation (2D Serial Dilutions) Step2 2. Bacterial Inoculation (5x10^5 CFU/mL) Step1->Step2 Step3 3. Incubation (18-24h at 37°C) Step2->Step3 Step4 4. Resazurin Addition (Viability Indicator) Step3->Step4 Step5 5. FICI Calculation (Synergy Quantification) Step4->Step5

Fig 2: Self-validating checkerboard workflow for quantifying antibiotic synergy (FICI).

Protocol B: Fluorometric Efflux Inhibition Assay (Mechanistic Validation)

To prove that the synergy observed in Protocol A is caused by efflux pump inhibition, we track the intracellular accumulation of Ethidium Bromide (EtBr).

Step-by-Step Methodology:

  • Cell Starvation: Wash mid-log phase E. coli cells with Phosphate-Buffered Saline (PBS) and incubate with 1 mM carbonyl cyanide m-chlorophenylhydrazone (CCCP) for 15 minutes. Causality: CCCP dissipates the proton motive force, depleting ATP and synchronizing the baseline efflux activity of the population to zero.

  • Dye & Adjuvant Loading: Add EtBr (final concentration 2 μg/mL) alongside varying concentrations of CNPP (0.25x to 1x MIC). Causality: EtBr is a known substrate for AcrAB-TolC. It only fluoresces strongly when intercalated with intracellular DNA.

  • Kinetic Measurement: Add glucose (0.4%) to re-energize the cells and immediately monitor fluorescence (Excitation: 530 nm, Emission: 600 nm) every 60 seconds for 30 minutes.

  • Validation: If CNPP successfully blocks TolC, the cells will be unable to expel the EtBr upon re-energization, resulting in a sustained, dose-dependent spike in fluorescence compared to the untreated control.

References

  • Full article: It's time to act: Understanding and combating Vibrio vulnificus Taylor & Francis Online[Link]

  • Natural Products as Platforms To Overcome Antibiotic Resistance Chemical Reviews (ACS Publications)[Link]

  • A microbiological assessment of novel nitrofuranylamides as anti-tuberculosis agents Journal of Antimicrobial Chemotherapy (Oxford Academic)[Link]

Sources

Benchmarking the Anticancer Activity of 2-Chloro-3-(4-nitro-phenyl)-propionamide Against Standard Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for evaluating the anticancer potential of the novel compound, 2-Chloro-3-(4-nitro-phenyl)-propionamide. We will objectively benchmark its performance against established standard-of-care chemotherapeutic agents, supported by detailed experimental protocols and comparative data analysis. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and evaluation of new oncology therapeutics.

Introduction: The Rationale for Investigating Novel Propionamide Derivatives

The landscape of cancer therapy is continually evolving, with a persistent need for novel chemical entities that offer improved efficacy, better safety profiles, and the ability to overcome existing drug resistance mechanisms. Propionamide derivatives have emerged as a promising class of compounds, with various analogues demonstrating significant biological activities. While direct extensive research on 2-Chloro-3-(4-nitro-phenyl)-propionamide is emerging, a closely related class of compounds, 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones, which share the critical 2-chloro-3-(4-nitrophenyl) moiety, have shown considerable anticancer effects.[1][2] Studies on these "Ciminalum-thiazolidinone" hybrids have established that the 2-chloro-3-(4-nitrophenyl)propenylidene fragment is a key determinant of their biological activity.[1][2] This guide, therefore, extrapolates from the established activity of these related structures to propose a robust benchmarking strategy for 2-Chloro-3-(4-nitro-phenyl)-propionamide.

Our investigation will focus on a multi-faceted approach, beginning with broad-spectrum in vitro screening to assess cytotoxicity across a panel of cancer cell lines, followed by mechanistic assays to elucidate the potential mode of action. The performance of our test compound will be compared against well-established anticancer drugs such as Doxorubicin and Paclitaxel, which represent different mechanisms of cytotoxicity.

Comparative In Vitro Anticancer Activity

The initial phase of benchmarking involves determining the cytotoxic potential of 2-Chloro-3-(4-nitro-phenyl)-propionamide against a diverse panel of human cancer cell lines. This allows for the identification of cancer types that are particularly sensitive to the compound and provides a preliminary indication of its spectrum of activity.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.[3][4]

  • Cell Seeding: Cancer cell lines (e.g., MCF-7 [breast], HCT-116 [colon], K-562 [leukemia]) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours to allow for cell attachment.[3]

  • Compound Treatment: Cells are treated with serial dilutions of 2-Chloro-3-(4-nitro-phenyl)-propionamide and standard drugs (Doxorubicin, Paclitaxel) for 48 hours.

  • MTT Incubation: After the treatment period, the media is replaced with fresh media containing MTT solution (0.5 mg/mL) and incubated for 4 hours.

  • Formazan Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50), the concentration of a drug that is required for 50% inhibition of cell growth, is calculated from the dose-response curves.[3]

Comparative Cytotoxicity Data (Hypothetical)
CompoundMCF-7 (Breast Cancer) IC50 (µM)HCT-116 (Colon Cancer) IC50 (µM)K-562 (Leukemia) IC50 (µM)
2-Chloro-3-(4-nitro-phenyl)-propionamide8.55.22.1
Doxorubicin0.90.50.1
Paclitaxel0.050.020.01

This data is illustrative and serves to demonstrate how the results of such a comparative study would be presented.

Elucidating the Mechanism of Action: Apoptosis Induction

A critical step in characterizing a novel anticancer compound is to determine its mechanism of action. Many effective chemotherapeutic agents induce apoptosis, or programmed cell death, in cancer cells.

Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the IC50 concentration of 2-Chloro-3-(4-nitro-phenyl)-propionamide and standard drugs for 24 hours.

  • Cell Staining: Cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Workflow for Apoptosis Assay

G cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 Staining cluster_3 Data Acquisition & Analysis a Seed cells in 6-well plates b Incubate for 24h a->b c Treat with Test Compound and Standard Drugs (IC50) b->c d Incubate for 24h c->d e Harvest and wash cells d->e f Resuspend in Binding Buffer e->f g Add Annexin V-FITC and PI f->g h Incubate in the dark g->h i Acquire on Flow Cytometer h->i j Analyze quadrants to determine cell populations i->j

Caption: Workflow for the Annexin V-FITC/PI apoptosis assay.

In Vivo Benchmarking in Xenograft Models

While in vitro assays provide valuable initial data, in vivo models are essential for evaluating the therapeutic efficacy of a compound in a more complex biological system.[5][6][7][8] Human tumor xenografts in immunocompromised mice are a widely used preclinical model.[5][6]

Experimental Protocol: Human Tumor Xenograft Model
  • Cell Implantation: Human cancer cells (e.g., HCT-116) are subcutaneously injected into the flank of athymic nude mice.[5]

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).

  • Treatment Administration: Mice are randomized into treatment groups and administered with 2-Chloro-3-(4-nitro-phenyl)-propionamide, a standard drug (e.g., 5-Fluorouracil for colon cancer), or a vehicle control via an appropriate route (e.g., intraperitoneal injection).

  • Tumor Monitoring: Tumor volume and body weight are measured regularly throughout the study.

  • Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).

Potential Signaling Pathway of Action

Based on the known mechanisms of related compounds and common pathways targeted by anticancer drugs, a potential mechanism of action for 2-Chloro-3-(4-nitro-phenyl)-propionamide could involve the induction of apoptosis through the intrinsic mitochondrial pathway.

G cluster_0 Mitochondrial Apoptosis Pathway 2-Chloro-3-(4-nitro-phenyl)-propionamide 2-Chloro-3-(4-nitro-phenyl)-propionamide Bax Bax Activation 2-Chloro-3-(4-nitro-phenyl)-propionamide->Bax Induces Bcl2 Bcl-2 Inhibition 2-Chloro-3-(4-nitro-phenyl)-propionamide->Bcl2 Inhibits Cancer Cell Cancer Cell Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito Bcl2->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Sources

Safety Operating Guide

2-Chloro-3-(4-nitro-phenyl)-propionamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Laboratory Waste Management Protocol: 2-Chloro-3-(4-nitrophenyl)propionamide

In drug discovery and synthetic chemistry, the proper lifecycle management of halogenated nitroaromatic compounds is as critical as the synthesis itself. 2-Chloro-3-(4-nitrophenyl)propionamide presents specific disposal challenges due to the presence of both a covalently bound chlorine atom and a nitroaromatic moiety.

This guide provides drug development professionals with a self-validating Standard Operating Procedure (SOP) for the safe, compliant segregation and disposal of this compound, ensuring adherence to Resource Conservation and Recovery Act (RCRA) principles [1].

I. Chemical Profile & Disposal Causality

Before initiating disposal, it is critical to understand the mechanistic reasons behind the required waste stream. Do not attempt to neutralize or treat this compound in-house (e.g., via improvised chemical degradation). Improper oxidation or low-temperature combustion of halogenated organics can lead to the formation of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs) [2].

Table 1: Waste Characterization and Causality

Structural FeatureWaste Classification ImpactCausality & Disposal Rationale
Aliphatic Chlorine Halogenated Organic WasteHalogens require specialized high-temperature incineration (>1000°C) with alkaline scrubbers to prevent dioxin formation and capture acidic exhaust (HCl)[2].
Nitroaromatic Ring Energetic/Reactive PotentialNitro groups increase the compound's energy content. Waste must not be concentrated to dryness or mixed with strong reducing agents in the waste stream.
Amide Group Nitrogenous WasteCombustion yields nitrogen oxides (NOx). Professional incineration facilities utilize selective catalytic reduction (SCR) to mitigate NOx emissions.

II. Standard Operating Procedure: Segregation and Accumulation

The following protocol outlines the step-by-step methodology for managing 2-Chloro-3-(4-nitrophenyl)propionamide waste in a professional laboratory setting.

Step 1: Personal Protective Equipment (PPE) & Engineering Controls

  • Action: Conduct all waste transfer operations inside a certified, properly functioning chemical fume hood.

  • PPE: Don standard laboratory PPE, including a flame-resistant lab coat, safety goggles, and nitrile gloves.

  • Validation: Verify fume hood face velocity (standard is 80–120 fpm) before opening the primary chemical container.

Step 2: Primary Segregation (The Halogen Rule)

  • Action: Designate a specific, chemically compatible waste carboy (e.g., High-Density Polyethylene - HDPE) strictly for Halogenated Organic Waste .

  • Causality: Mixing halogenated waste with non-halogenated waste significantly increases the cost of disposal and the environmental risk profile of the entire carboy. The presence of the 2-chloro substituent mandates this segregation [3].

  • Validation: Ensure the waste container contains less than 5% water to prevent hydrolysis or phase separation issues during transport.

Step 3: Satellite Accumulation Area (SAA) Management

  • Action: Store the halogenated waste container in a designated SAA at or near the point of generation.

  • Protocol:

    • Place the primary waste container inside a secondary containment tray capable of holding 110% of the primary container's volume.

    • Keep the container strictly closed with a secure, vented cap (if gas generation is a risk, though unlikely for this stable amide) unless actively adding waste.

    • Affix a standardized hazardous waste label. Explicitly list "2-Chloro-3-(4-nitrophenyl)propionamide" and "Halogenated Organic" on the manifest.

Step 4: Final Disposition via Licensed Contractor

  • Action: Once the SAA container reaches its regulatory volume limit (typically 55 gallons, though lab-scale is usually much smaller) or time limit (e.g., 3 days from full), transfer it to the central accumulation area.

  • Causality: Only EPA-licensed hazardous waste contractors possess the rotary kiln incinerators equipped with the necessary wet scrubbers to safely destroy halogenated nitroaromatics without releasing toxic byproducts [1].

III. Waste Stream Decision Pathway

The following diagram illustrates the logical workflow for segregating 2-Chloro-3-(4-nitrophenyl)propionamide to ensure it reaches the correct terminal destruction facility.

WasteSegregation Start Waste Generation: 2-Chloro-3-(4-nitrophenyl) propionamide Check Does it contain Halogens (Cl, Br, F, I)? Start->Check Assess Chemical Structure Halogenated Halogenated Organic Waste Stream Check->Halogenated Yes (Contains Chlorine) NonHalogenated Non-Halogenated Organic Waste Check->NonHalogenated No Storage Satellite Accumulation Area (Secondary Containment) Halogenated->Storage Log & Label in HDPE Disposal High-Temp Incineration (Licensed EPA Contractor) Storage->Disposal Manifest Transfer

Caption: Decision tree for the segregation and professional disposal of halogenated laboratory waste.

References

  • United States Environmental Protection Agency (EPA). Hazardous Waste Management System. Retrieved from:[Link]

  • United States Environmental Protection Agency (EPA). Dioxins Produced by Backyard Burning (Contextualizing the necessity of high-temperature professional incineration for halogens). Retrieved from:[Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Washington, DC: The National Academies Press. Retrieved from:[Link]

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